molecular formula C6H14N2O B041022 2-Amino-2,3-dimethylbutyramide CAS No. 40963-14-2

2-Amino-2,3-dimethylbutyramide

カタログ番号: B041022
CAS番号: 40963-14-2
分子量: 130.19 g/mol
InChIキー: YCPQUHCGFDFLSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2,3-dimethylbutyramide is a specialized organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a constrained, sterically hindered beta-amino amide structure, which serves as a critical scaffold in the design and synthesis of peptidomimetics. Its primary research value lies in its role as a key building block for modulating the physicochemical properties and conformational stability of larger bioactive molecules. Researchers utilize this compound to investigate structure-activity relationships (SAR), particularly in the development of enzyme inhibitors and receptor ligands. The geminal dimethyl group adjacent to the amino functionality introduces significant steric and electronic effects, which can be exploited to influence metabolic stability, bioavailability, and binding affinity in lead compound optimization. Its mechanism of action is context-dependent, defined by the final molecular construct into which it is incorporated, often contributing to enhanced selectivity and potency by pre-organizing the molecule into a bioactive conformation. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-2,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQUHCGFDFLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40963-14-2
Record name 2-Amino-2,3-dimethylbutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide to 2-Amino-2,3-dimethylbutyramide (CAS No. 40963-14-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-2,3-dimethylbutyramide, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its primary application in the synthesis of imidazolinone herbicides. A significant focus is placed on presenting quantitative data in a structured format and providing detailed experimental methodologies.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] It is soluble in water and possesses a faint amine-like odor.[1] The compound is primarily utilized as an intermediate in the production of agrochemicals and in pharmaceutical research.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40963-14-2[1]
Molecular Formula C6H14N2O[1]
Molecular Weight 130.19 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 62-64 °CChemBK
Boiling Point 242.7 °C at 760 mmHgAnhui Techchem Industrial Co.,Ltd.
Density 0.982 g/cm³Anhui Techchem Industrial Co.,Ltd.
pKa 16.12 ± 0.50 (Predicted)[1]
Solubility Soluble in water, chloroform, and methanol[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsSource
¹H NMR (500MHz, CDCl₃) δ 0.86 (3H, d, Me), 0.90 (3H, d, Me), 1.3 (3H, s, Me), 2.2 (1H, m, CH), 5.5 (1H, br s, NH), 7.4 (1H, br s, NH)CN102776252A
FT-IR 3521/3372/1602 (νNH), 2973 (νCH), 1675 (acyl, νC=O), 1399 (νC-N), 708 (amino, νNH)CN102776252A
ESI-MS m/z 283 (100%, [2M+Na]⁺), 261 (82, [2M+H]⁺), 131 (6.4, M⁺)CN102776252A

Synthesis of this compound

This compound is primarily synthesized from 2-Amino-2,3-dimethylbutyronitrile. Two main synthetic routes are employed: chemical hydrolysis and enzymatic conversion.

Chemical Synthesis via Acid Hydrolysis

This method involves the hydration of the nitrile group using a strong acid, followed by neutralization.

Experimental Protocol:

  • Reaction Setup: In a reaction flask equipped with a stirrer and a cooling system (ice-acetone bath), add 29.7 ml of concentrated sulfuric acid.

  • Substrate Addition: Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature is maintained below 25°C.

  • Heating: After the addition is complete, gradually heat the mixture to 100°C and maintain this temperature for one hour.

  • Cooling and Neutralization: Cool the reaction mixture back down using the ice-acetone bath. Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture, keeping the temperature below 75°C.

  • Extraction: Extract the aqueous mixture five times with methylene chloride.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. The resulting crude product can be further purified by crystallization. This process typically yields around 81.7% of this compound.

Enzymatic Synthesis

A more environmentally friendly approach utilizes nitrile hydratase enzymes from microorganisms to catalyze the hydration of the nitrile.

Experimental Protocol (using Rhodococcus boritolerans):

  • Biocatalyst Preparation: Cultivate Rhodococcus boritolerans (CCTCC M 208108) in a suitable medium to produce nitrile hydratase. Harvest the cells via centrifugation and wash them with a buffer solution.

  • Reaction System: The reaction can be carried out in an aqueous or a biphasic system. For a biphasic system, a mixture of n-hexane and water (e.g., 30/70 v/v) can be used to reduce substrate and product inhibition.

  • Reaction Conditions: Suspend the wet cells in a buffer solution with a pH between 6.0 and 10.0. The optimal reaction temperature is around 10°C to overcome inhibition by cyanide dissociated from the substrate.

  • Substrate Addition: Add 2-Amino-2,3-dimethylbutyronitrile to a final concentration of 0.03 - 0.3 M. A fed-batch approach can be employed to maintain a low substrate concentration and minimize enzyme inhibition.

  • Monitoring and Work-up: Monitor the conversion of the nitrile to the amide using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the product can be separated and purified. This method has been shown to achieve a yield of up to 91%.[2]

Table 3: Comparison of Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis (R. boritolerans)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritolerans
Reaction Temperature 0°C to 100°C10°C
Reaction pH Strongly Acidic, then BasicAlkaline (up to 9.3)
Yield ~81.7%Up to 91%[2]

Application in Herbicide Synthesis and Downstream Biological Pathway

While there is no evidence of this compound being directly involved in signaling pathways, its primary role is as a crucial intermediate in the synthesis of imidazolinone herbicides.[3] These herbicides, such as imazapyr and imazethapyr, are potent, broad-spectrum weed killers.[4][5]

The mechanism of action of imidazolinone herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4][6] AHAS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[4] By inhibiting this enzyme, the herbicide effectively blocks the production of these essential amino acids, leading to the death of the plant.[4]

Imidazolinone_Herbicide_Pathway cluster_inhibition Mechanism of Action A 2-Amino-2,3- dimethylbutyronitrile B 2-Amino-2,3- dimethylbutyramide (CAS: 40963-14-2) A->B Hydration C Imidazolinone Herbicides B->C Further Synthesis Inhibition Inhibition C->Inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Alpha_Acetolactate α-Acetolactate AHAS->Alpha_Acetolactate Val_Leu Valine & Leucine Alpha_Acetolactate->Val_Leu Multiple Steps Inhibition->AHAS

Caption: Synthesis of Imidazolinone Herbicides and Their Mechanism of Action.

Toxicological Profile

The toxicological data for this compound is limited. It is considered to have low acute toxicity. However, it may cause skin and eye irritation upon contact.[1] There is currently no evidence to suggest that the compound is carcinogenic.[1] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical.

Conclusion

This compound, identified by CAS number 40963-14-2, is a valuable chemical intermediate with well-established synthesis protocols. Its primary significance lies in its role as a precursor to the imidazolinone class of herbicides. While the compound itself does not appear to have a direct role in biological signaling, the downstream products derived from it have a clear and potent mechanism of action, inhibiting the biosynthesis of essential branched-chain amino acids in plants. This guide provides foundational technical information for professionals engaged in agrochemical and pharmaceutical research and development.

References

An In-depth Technical Guide to the Physical Properties of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-2,3-dimethylbutyramide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly imidazolinone herbicides.[1][2][3][4]

Core Physical and Chemical Properties

This compound, with the CAS number 40963-14-2, is a carboxylic acid derivative.[5] It typically appears as a white to off-white crystalline solid or powder at room temperature.[5][6] The compound has a molecular formula of C6H14N2O and a molecular weight of approximately 130.19 g/mol .[7][8][9] It is known to be soluble in water and slightly soluble in chloroform, DMSO, and methanol.[2][5][10]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some of these values are predicted through computational models and may vary slightly from experimentally determined values.

PropertyValueSource
Molecular Formula C6H14N2O[6][7][8]
Molecular Weight 130.19 g/mol [7][8][9]
Melting Point 62-64°C[2][7][10]
Boiling Point ~242.7 °C (at 760 mmHg)[6][10][11]
Density ~0.982 g/cm³ (Predicted)[6][8][10]
Flash Point ~100.6 °C[8][10]
pKa 16.12 ± 0.50 (Predicted)[2][5]
XLogP3 -0.2[8]
Refractive Index 1.469[8]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties listed above are not detailed in the reviewed literature, this section outlines established methods for the synthesis of this compound, which is crucial for its application in research and development. The primary precursor for its synthesis is 2-Amino-2,3-dimethylbutyronitrile (ADBN).[1]

1. Chemical Synthesis via Acid Hydrolysis

This method involves the hydration of the nitrile group of ADBN to a primary amide using a strong acid.[1]

  • Materials :

    • (-)-2-Amino-2,3-dimethylbutyronitrile (ADBN)[1]

    • Concentrated Sulfuric Acid[1]

    • Concentrated Ammonium Hydroxide[1]

    • Methylene Chloride[1]

    • Ice-acetone bath[1]

    • Standard laboratory glassware (reaction flask, extraction funnel)[1]

    • Rotary evaporator[1]

  • Procedure :

    • In a reaction flask equipped with a stirrer, cool 29.7 ml of concentrated sulfuric acid using an ice-acetone bath.[12][13]

    • Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the acid, ensuring the reaction temperature is maintained below 25°C.[1][12][13]

    • After the addition is complete, heat the mixture to 100°C and hold for 1 hour.[1][12][13]

    • Cool the reaction mixture again in an ice-acetone bath.[1]

    • Carefully neutralize the mixture by adding 85 ml of concentrated ammonium hydroxide, keeping the temperature below 75°C.[1][12][13]

    • Perform a liquid-liquid extraction of the product from the aqueous mixture using methylene chloride (repeated five times).[1]

    • Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), and concentrate the solution using a rotary evaporator to yield the crude product.[1]

2. Enzymatic Synthesis via Biocatalysis

This approach is an environmentally benign alternative to chemical hydrolysis, utilizing nitrile hydratase enzymes to achieve high selectivity under milder conditions.[1]

  • Biocatalyst : Whole cells of Rhodococcus boritolerans or Nocardia globerula containing nitrile hydratase.[1][12][14]

  • Procedure Outline :

    • The enzyme-containing cells are suspended in a suitable buffer solution (pH 6.0 - 10.0).[12]

    • The substrate, 2-Amino-2,3-dimethylbutyronitrile, is added to the reaction system.[12]

    • The reaction is carried out at a controlled temperature, for instance, between 10°C and 40°C.[1][12][14]

    • The inhibition of the enzyme by cyanide, which can be released from the substrate, is a critical factor to manage, often controlled by maintaining a low reaction temperature (e.g., 10°C).[4][14]

    • The reaction can be performed in both aqueous and biphasic systems to improve product concentration and yield.[4][14]

    • After the reaction, the product is separated and purified from the conversion fluid.[12]

Synthesis Workflow Visualization

The following diagram illustrates the two primary synthesis routes for this compound from its nitrile precursor.

G cluster_0 Synthesis of this compound cluster_1 Chemical Synthesis cluster_2 Enzymatic Synthesis start Starting Material: 2-Amino-2,3-dimethylbutyronitrile step1_chem 1. Acid Hydrolysis (H₂SO₄, 0-25°C) start->step1_chem step1_enz 1. Biocatalyst Prep (e.g., Rhodococcus sp.) start->step1_enz step2_chem 2. Heating (100°C, 1 hr) step1_chem->step2_chem Reaction step3_chem 3. Neutralization (NH₄OH, <75°C) step2_chem->step3_chem Cooling & Quenching step4_chem 4. Extraction & Purification (Methylene Chloride) step3_chem->step4_chem Workup end_product Final Product: This compound step4_chem->end_product step2_enz 2. Biotransformation (pH 6-10, 10-40°C) step1_enz->step2_enz Catalysis step3_enz 3. Separation & Purification step2_enz->step3_enz Reaction Completion step3_enz->end_product

Caption: Comparative workflow of chemical and enzymatic synthesis routes.

References

Technical Guide: Solubility Profile of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-amino-2,3-dimethylbutyramide. Due to a lack of quantitative solubility data in publicly available literature, this document focuses on its qualitative solubility across various solvents and provides a generalized, robust experimental protocol for researchers to determine its quantitative solubility.

Introduction to this compound

This compound is a chemical intermediate with applications in the synthesis of herbicides and as a chiral ligand.[1][2] Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies.

Chemical Structure and Properties:

  • Molecular Formula: C₆H₁₄N₂O[3][4]

  • Molecular Weight: 130.19 g/mol [3][4]

  • Appearance: White to off-white crystalline solid or powder.[3][4][5]

  • Melting Point: 62-64 °C[2][3]

  • Boiling Point (Predicted): 242.7 ± 23.0 °C[3]

  • Density (Predicted): 0.982 ± 0.06 g/cm³[3]

Qualitative Solubility Data

Currently, only qualitative solubility data for this compound is available. The following table summarizes the known solubility profile of the compound in various common solvents.

SolventSolubilityReference
WaterSoluble[3][5]
MethanolSoluble[2][3]
EthanolSoluble[3]
AcetoneSoluble[3]
ChloroformSlightly Soluble[2][3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]
BenzeneInsoluble[3]
TolueneInsoluble[3]

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of this compound. This method, often referred to as the shake-flask method, is considered the gold standard for thermodynamic solubility measurements.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

  • Analytical balance

  • Vials with screw caps (e.g., 1.5 mL glass vials)

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid ensures that a saturated solution is formed.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolved compound is in equilibrium with the undissolved solid.

  • Sample Clarification:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating any solid particles.

  • Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometry).

  • Quantification:

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification A Weigh excess This compound B Add known volume of solvent A->B C Incubate with agitation (e.g., 24h at 25°C) B->C D Centrifuge or Filter to remove excess solid C->D E Collect supernatant (saturated solution) D->E F Dilute sample for analytical measurement E->F G Analyze via HPLC/UV-Vis F->G H Determine concentration using calibration curve G->H I Calculate solubility H->I

References

An In-depth Technical Guide to 2-Amino-2,3-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-2,3-dimethylbutanamide, a key chemical intermediate. The document details its nomenclature, physicochemical properties, primary applications, and detailed synthesis methodologies, including both chemical and enzymatic routes. Experimental protocols and quantitative data are presented to support laboratory and developmental work.

Nomenclature and Physicochemical Properties

2-Amino-2,3-dimethylbutanamide is a carboxylic acid derivative.[1] Its standard IUPAC name is 2-amino-2,3-dimethylbutanamide . It is also known by several synonyms, including 2-Amino-2,3-dimethylbutyramide, 2-Methylvalinamide, and 3-Methylisovalinamide.[2][3]

Structurally, the compound features a butyramide backbone with an amino group and a methyl group attached to the alpha-carbon (C2), and another methyl group at the C3 position. It is typically a white to off-white crystalline solid at room temperature and is soluble in water.[1]

Table 1: Physicochemical Properties of 2-Amino-2,3-dimethylbutanamide

PropertyValueReference
CAS Number 40963-14-2[1][2][4]
Molecular Formula C₆H₁₄N₂O[1][2][4]
Molecular Weight 130.19 g/mol [2][4]
Appearance White to almost white powder or crystal[1][3][5]
Melting Point 62-64 °C[6]
Boiling Point 242.7 ± 23.0 °C (Predicted)[6]
Density 0.982 ± 0.06 g/cm³ (Predicted)[6]
pKa 16.12 ± 0.50 (Predicted)[1]
Solubility Soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol.[1][6]

Applications

The primary application of 2-amino-2,3-dimethylbutanamide is in the agrochemical industry, where it serves as a crucial intermediate in the synthesis of potent and broad-spectrum imidazolinone herbicides.[2][7][8] Additionally, it is utilized in the preparation of novel chiral ligands for chemical synthesis.[2] Its role in pharmaceutical research is primarily as an intermediate for synthesizing bioactive peptides and enzyme inhibitors.[1]

Synthesis Methodologies

The synthesis of 2-amino-2,3-dimethylbutanamide is predominantly achieved from its nitrile precursor, 2-amino-2,3-dimethylbutyronitrile (ADBN). The core transformation involves the hydration of the nitrile group to a primary amide. Two main approaches are documented: traditional chemical hydrolysis and more modern, environmentally benign enzymatic methods.[7]

The chemical route typically employs strong acids, such as concentrated sulfuric acid, to catalyze the hydrolysis of the nitrile.[7] This method is effective but requires harsh reaction conditions and can generate significant waste, making it less environmentally friendly.[9]

G cluster_0 Chemical Synthesis Workflow A (-)-2-Amino-2,3- dimethylbutyronitrile C Reaction Mixture Cooling (Ice-Acetone Bath, <25°C) A->C B Concentrated Sulfuric Acid (H₂SO₄) B->C D Heating (100°C for 1 hour) C->D E Cooling D->E F Neutralization with Conc. Ammonium Hydroxide (<75°C) E->F G Product 2-Amino-2,3-dimethylbutanamide F->G

Caption: Workflow for the chemical synthesis of 2-amino-2,3-dimethylbutanamide.

Biocatalytic methods have emerged as a sustainable alternative to chemical synthesis.[7] These methods utilize nitrile hydratase (NHase) enzymes from various microorganisms to catalyze the hydration of ADBN under milder conditions and with high selectivity.[7][8] Strains like Rhodococcus boritolerans and Nocardia globerula have been successfully employed for this transformation.[7][8][9] The enzymatic process can be performed in aqueous or biphasic systems to improve yield and catalyst productivity.[8]

G cluster_1 Enzymatic Synthesis Workflow cluster_2 Biocatalyst Preparation cluster_3 Biocatalytic Reaction A Microorganism Cultivation (e.g., Rhodococcus boritolerans) B Harvest Whole Cells (Containing Nitrile Hydratase) A->B E Biocatalysis (10-40°C, pH 6.0-10.0) B->E C 2-Amino-2,3-dimethylbutyronitrile (Substrate) C->E D Reaction System (Aqueous Buffer or Biphasic) D->E F Product 2-Amino-2,3-dimethylbutanamide E->F

Caption: General workflow for the enzymatic synthesis of 2-amino-2,3-dimethylbutanamide.

Experimental Protocols

This protocol is adapted from documented chemical hydrolysis methods.[7][10]

  • Preparation: Cool 29.7 ml of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with continuous stirring.

  • Substrate Addition: Slowly add 11.8 g of (-)-2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid. Ensure the reaction temperature does not exceed 25°C.[7][10]

  • Heating: After the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.[7][10]

  • Cooling: Cool the mixture back down using an ice-acetone bath.[7]

  • Neutralization: Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture. The rate of addition should be controlled to keep the temperature below 75°C.[7]

  • Extraction and Crystallization: The product can then be extracted using a suitable organic solvent like dichloromethane, followed by crystallization to yield the final product.[9]

This protocol is based on the use of Rhodococcus boritolerans whole cells.[7][8]

  • Biocatalyst Preparation: Cultivate Rhodococcus boritolerans CCTCC M 208108 under suitable fermentation conditions to produce nitrile hydratase. Harvest the whole cells for use as the biocatalyst.

  • Reaction Setup: Prepare a reaction mixture in either an aqueous buffer or a biphasic system (e.g., 30/70 v/v n-hexane/water) to reduce substrate and product inhibition.[8]

  • Biocatalyst Addition: Add the whole cells to the reaction system. The cell concentration can range from 5 to 50 g/L (wet weight).[7]

  • Substrate Addition: Add 2-amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[7]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 10°C to overcome cyanide inhibition) and pH (alkaline, up to 9.3).[8]

  • Monitoring and Product Recovery: Monitor the conversion of the nitrile to the amide using a suitable analytical method like HPLC.[8] Once the reaction is complete, the product can be recovered from the reaction mixture.

Quantitative Data Summary

The choice of synthesis method significantly impacts reaction conditions, yield, and environmental footprint. The following table summarizes and compares key parameters for the chemical and various enzymatic synthesis routes.

Table 2: Comparison of Synthesis Methods for 2-Amino-2,3-dimethylbutanamide

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (Rhodococcus boritolerans)Enzymatic Synthesis (Nocardia globerula)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritoleransWhole cells of Nocardia globerula
Reaction Temperature 0°C to 100°C[7]10°C[7][8]20 - 40°C[7][11]
Reaction pH Strongly Acidic, then Basic[7]Alkaline (up to 9.3)[7][8]6.0 - 10.0[7][11]
Yield ~81.7%[9]Up to 91% (in biphasic system)[8]~88.7%[9]
Catalyst Productivity Not Applicable6.3 g product/g catalyst (can be increased to 12.3 g/g with reuse)[8]Not specified
Key Advantages Established, effective methodMild conditions, high selectivity, reusable catalyst, environmentally friendlyMild conditions, high efficiency
Key Disadvantages Harsh conditions, waste generationPotential for enzyme inhibitionPotential for enzyme inhibition

References

Unveiling 2-Amino-2,3-dimethylbutyramide: A Technical Guide to a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2,3-dimethylbutyramide, a white crystalline solid with the chemical formula C6H14N2O, is a crucial synthetic intermediate, most notably in the production of imidazolinone herbicides.[1][2][3][4] This technical guide provides a comprehensive overview of its synthesis, including detailed experimental protocols for both chemical and enzymatic methodologies. Quantitative data from various synthetic approaches are summarized and compared, offering insights into reaction conditions and yields. While not a naturally occurring compound with direct biological activity in signaling pathways, its importance as a building block in agrochemical and potentially pharmaceutical synthesis warrants a detailed examination of its preparation and properties.

Introduction

First synthesized in the latter half of the 20th century during research into branched-chain amino acid derivatives, this compound has established its significance as a pivotal intermediate compound.[5] Its primary application lies in the synthesis of potent imidazolinone herbicides such as imazethapyr, imazaquin, and imazamox.[2][3][4] The synthesis of this compound is primarily achieved through the hydration of its precursor, 2-amino-2,3-dimethylbutyronitrile. This can be accomplished via traditional chemical hydrolysis or through more modern, environmentally benign enzymatic conversions.[1] This document will delve into the technical details of these synthetic routes.

Physicochemical Properties

PropertyValueReference
Molecular Formula C6H14N2O[3][5][6]
Molecular Weight 130.19 g/mol [7]
Appearance White to off-white crystalline solid[2][5][8]
Melting Point 74.5 - 84 °C[2][8]
Solubility Soluble in water and most organic solvents[2][5][8]
CAS Number 40963-14-2[4][5][9][8]

Synthesis Methodologies

The production of this compound is predominantly achieved through two main pathways: chemical hydrolysis and enzymatic hydration. Both methods start from the precursor 2-amino-2,3-dimethylbutyronitrile.

Chemical Synthesis

The conventional method involves the acid-catalyzed hydrolysis of the nitrile group to a primary amide.

  • Cooling: In a reaction flask equipped with continuous stirring, cool 29.7 ml of concentrated sulfuric acid using an ice-acetone bath.

  • Substrate Addition: Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature is maintained below 25°C.

  • Heating: Once the addition is complete, gradually increase the temperature of the reaction mixture to 100°C and hold for one hour.

  • Cooling: Cool the mixture again using an ice-acetone bath.

  • Neutralization: Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture. The rate of addition should be controlled to keep the temperature below 75°C.

  • Extraction and Crystallization: The product, this compound, can then be extracted using a suitable organic solvent like dichloromethane, followed by crystallization to yield the final product.[8][10]

G Chemical Synthesis Workflow A Start: (-)-2-Amino-2,3-dimethylbutyronitrile + Concentrated H2SO4 B Cooling (Ice-Acetone Bath) Maintain < 25°C A->B Slow Addition C Heating 100°C for 1 hour B->C Gradual Heating D Cooling (Ice-Acetone Bath) C->D E Neutralization with NH4OH Maintain < 75°C D->E Controlled Addition F Extraction with Dichloromethane E->F G Crystallization F->G H End Product: This compound G->H

Chemical Synthesis Workflow of this compound.
Enzymatic Synthesis

Biocatalytic methods employing nitrile hydratase enzymes have emerged as a more sustainable alternative, offering milder reaction conditions and high selectivity.[1]

  • Catalyst Preparation: Whole cells of microorganisms such as Rhodococcus boritolerans, Nocardia globerula, or Rhodococcus erythropolis, which produce nitrile hydratase, are harvested and suspended in a suitable buffer (e.g., phosphate buffer, pH 7.8).[2][10][11]

  • Reaction Setup: The cell suspension is placed in a reaction vessel. For a biphasic system, an organic solvent like n-hexane can be added to the aqueous buffer.[11]

  • Substrate Addition: 2-Amino-2,3-dimethylbutyronitrile is added to the reaction mixture to a final concentration of 0.03 - 0.3 M.[10] Fed-batch strategies, where the substrate is added incrementally, can be employed to avoid enzyme inhibition.

  • Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 10-40°C) and pH (e.g., 6.0-10.0) with stirring for a specified duration (e.g., 10-60 minutes).[2][10][11]

  • Product Isolation: After the reaction, the product, this compound, can be isolated from the reaction mixture through separation and purification.[10]

G Enzymatic Synthesis Workflow cluster_catalyst Catalyst Preparation cluster_reaction Biocatalytic Reaction cluster_purification Product Isolation A Microorganism Culture (e.g., Rhodococcus sp.) B Harvest Whole Cells A->B C Suspend in Buffer (pH 7.8) B->C D Reaction Vessel with Cell Suspension C->D E Add Substrate: 2-Amino-2,3-dimethylbutyronitrile D->E Substrate Addition F Incubation (10-40°C, pH 6-10, Stirring) E->F G Separation of Product F->G Reaction Completion H Purification G->H I End Product: This compound H->I

Enzymatic Synthesis Workflow for this compound.

Comparative Analysis of Synthesis Methods

The choice between chemical and enzymatic synthesis depends on factors such as desired yield, purity, environmental impact, and cost.

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (e.g., Rhodococcus boritolerans)Enzymatic Synthesis (e.g., Nocardia globerula)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritoleransWhole cells of Nocardia globerula
Reaction Temperature 0°C to 100°C10°C20 - 40°C
Reaction pH Strongly Acidic, then BasicAlkaline (up to 9.3)6.0 - 10.0
Yield ~81.7%~91% (in biphasic system)Up to 95.5%
Advantages Established, high throughputMilder conditions, high selectivity, environmentally friendlyHigh yield, short conversion time
Disadvantages Harsh conditions, waste generationPotential enzyme inhibitionPotential enzyme inhibition
Reference [1][10][1][11][1][2][10]

Applications and Future Outlook

The primary and well-established application of this compound is as a key intermediate in the synthesis of imidazolinone herbicides.[1][2][3][4][11] It is also used in the preparation of new chiral ligands.[3][4] While its direct application in drug development is not currently prominent, its nature as a chiral amino acid derivative suggests potential for its use as a building block in the synthesis of novel pharmaceutical compounds and bioactive peptides.[5] The development of more efficient and sustainable enzymatic synthesis routes will likely broaden its accessibility and potential applications in various fields of chemical research.

Safety and Handling

Studies on the toxicity of this compound are limited.[5] However, based on its chemical class, it is considered to have low acute toxicity.[5] Prolonged exposure may cause mild irritation to the eyes, skin, and respiratory tract.[5] Standard laboratory safety precautions, including the use of personal protective equipment and adequate ventilation, should be observed when handling this compound. For storage, it should be kept in a cool, dry place in a tightly sealed container, away from strong acids and oxidizing agents.[5]

References

Synthesis of 2-Amino-2,3-dimethylbutyramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-amino-2,3-dimethylbutyramide, a key intermediate in the pharmaceutical and agrochemical industries. The document details both chemical and enzymatic synthesis methodologies, offering in-depth experimental protocols and quantitative data to support research and development. Particular emphasis is placed on the widely utilized chemical hydrolysis of 2-amino-2,3-dimethylbutyronitrile and the increasingly prevalent, environmentally benign enzymatic conversions. This guide also presents a logical workflow for the synthesis and purification of the target compound.

Introduction

This compound is a crucial building block, notably in the synthesis of imidazolinone herbicides.[1] It is a carboxylic acid derivative, appearing as a white to off-white crystalline solid at room temperature.[2] The synthesis of this compound and other α,α-disubstituted amino amides is of significant interest due to their potential utility as components of unnatural peptides and other bioactive molecules.[3][4] This guide will explore the two predominant methods for its preparation: chemical hydrolysis and enzymatic hydrolysis of 2-amino-2,3-dimethylbutyronitrile.

Synthetic Routes

There are two primary, well-documented routes for the synthesis of this compound, both starting from 2-amino-2,3-dimethylbutyronitrile. A third, less common method involves the amidation of 2-amino-2,3-dimethylbutyric acid.

Chemical Synthesis via Acid Hydrolysis

The traditional and industrially established method involves the hydration of the nitrile group of 2-amino-2,3-dimethylbutyronitrile to a primary amide using a strong acid, typically concentrated sulfuric acid.[1] This method is effective but requires harsh reaction conditions and neutralization steps.[1]

Enzymatic Synthesis

A more recent and environmentally friendly approach utilizes nitrile hydratase enzymes from various microorganisms to catalyze the hydration of 2-amino-2,3-dimethylbutyronitrile.[1][5] This biocatalytic method offers milder reaction conditions, high selectivity, and reduced wastewater discharge.[1][6] Several bacterial strains, including Rhodococcus boritolerans, Nocardia globerula, Rhodococcus rhodochrous, and Rhodococcus erythropolis, have been identified as effective catalysts for this transformation.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthetic routes to provide a clear comparison for researchers.

Table 1: Comparison of Chemical and Enzymatic Synthesis Methods

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (Whole Cells)
Starting Material 2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidNitrile Hydratase from various microorganisms (e.g., Rhodococcus boritolerans, Nocardia globerula)
Reaction Temperature 0°C to 100°C[1]10°C to 40°C[5][6]
Reaction pH Strongly Acidic, then Basic[1]6.0 - 10.0[6][7]
Yield ~81.7%[6]Up to 91%[5]
Purity High after purificationHigh, often with fewer byproducts
Environmental Impact Significant (strong acids, bases, salts)Low (milder conditions, biodegradable catalyst)

Table 2: Performance of Different Microbial Catalysts in Enzymatic Synthesis

Microbial StrainProduct ConcentrationYieldCatalyst ProductivityReference
Rhodococcus boritolerans CCTCC M 20810850 g/L (in biphasic system)91%12.3 g product/g catalyst (reused)[5]
Rhodococcus rhodochrous CCTCC NO: M2010050>95% conversion>95%Not specified[6]
Nocardia globerula CCTCC NO: M209214Not specified>95% conversionNot specified[6][7]
Rhodococcus erythropolis CCTCC NO: M2092440.133 M88.67%Not specified[6]

Experimental Protocols

Chemical Synthesis: Acid Hydrolysis of (-)-2-Amino-2,3-dimethylbutyronitrile

This protocol is based on the method described in US Patent 6,339,158.[1]

Materials:

  • (-)-2-Amino-2,3-dimethylbutyronitrile

  • Concentrated Sulfuric Acid

  • Concentrated Ammonium Hydroxide

  • Methylene Chloride

  • Hexane

  • Anhydrous Sodium Sulfate

  • Ice-acetone bath

  • Reaction flask with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask equipped with a stirrer and thermometer, cool 29.7 ml of concentrated sulfuric acid using an ice-acetone bath.

  • Slowly add 11.8 g of (-)-2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature is maintained below 25°C.

  • After the addition is complete, gradually heat the reaction mixture to 100°C and hold for one hour.

  • Cool the mixture back down using an ice-acetone bath.

  • Carefully neutralize the mixture by the slow addition of 85 ml of concentrated ammonium hydroxide, keeping the temperature below 75°C.

  • Extract the aqueous mixture five times with methylene chloride.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by crystallization from a suitable solvent system (e.g., methylene chloride/hexane).

Enzymatic Synthesis using Whole Cells of Rhodococcus boritolerans

This protocol is based on the findings from the research article on the enzymatic production of this compound.[5]

Materials:

  • 2-Amino-2,3-dimethylbutyronitrile

  • Wet cells of Rhodococcus boritolerans CCTCC M 208108

  • Phosphate buffer (pH 6.0 - 10.0)

  • n-Hexane (for biphasic system)

  • Bioreactor with temperature and pH control

Procedure:

Aqueous System:

  • Suspend the wet cells of Rhodococcus boritolerans in a suitable buffer (pH 6.0 - 10.0) within the bioreactor. The cell concentration can range from 5 to 50 g/L (wet weight).[1]

  • Add 2-amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[7]

  • Maintain the reaction temperature at 10°C to minimize cyanide inhibition.[5]

  • Monitor the reaction progress by analyzing the concentration of the product.

  • Once the reaction is complete, separate the cells by centrifugation or filtration.

  • The product can be isolated from the aqueous solution by extraction or other suitable purification methods.

Biphasic System (for improved yield and productivity):

  • Prepare a biphasic system in the bioreactor consisting of an aqueous buffer and an organic solvent (e.g., 30/70 v/v n-hexane/water).[5]

  • Suspend the wet cells in the aqueous phase.

  • Add 2-amino-2,3-dimethylbutyronitrile to the reaction mixture. The biphasic system can help to reduce substrate and product inhibition.[5]

  • Maintain the reaction at 10°C.

  • After the reaction, the product in the aqueous phase can be isolated as described above. The cells can be recovered and potentially reused.[5]

Mandatory Visualizations

G cluster_start Starting Material Synthesis cluster_target Target Compound Synthesis ketone 3-Methyl-2-butanone imine Imine Intermediate ketone->imine Imine Formation ammonia Ammonia (NH₃) ammonia->imine cyanide Cyanide (CN⁻) adbn 2-Amino-2,3-dimethylbutyronitrile cyanide->adbn adba This compound adbn->adba Chemical Hydrolysis adbn->adba Enzymatic Hydrolysis imine->adbn Cyanide Addition acid H₂SO₄ acid->adba enzyme Nitrile Hydratase enzyme->adba

Caption: Overview of the synthesis of this compound.

G start Start: 2-Amino-2,3-dimethylbutyronitrile route1 Route 1: Chemical Synthesis start->route1 route2 Route 2: Enzymatic Synthesis start->route2 step1_1 Acid Hydrolysis (H₂SO₄) route1->step1_1 step2_1 Biocatalysis (Nitrile Hydratase) route2->step2_1 step1_2 Neutralization (NH₄OH) step1_1->step1_2 step1_3 Extraction (Methylene Chloride) step1_2->step1_3 step1_4 Drying and Concentration step1_3->step1_4 purification Purification (Crystallization) step1_4->purification step2_2 Cell Separation step2_1->step2_2 step2_3 Product Isolation step2_2->step2_3 step2_3->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound can be effectively achieved through both chemical and enzymatic methods. While chemical hydrolysis using strong acids is a well-established route, enzymatic synthesis offers a more sustainable and selective alternative with milder reaction conditions and potentially higher yields. The choice of synthetic route will depend on factors such as scale, cost, and environmental considerations. This guide provides the necessary technical details for researchers to select and implement the most suitable method for their specific needs.

References

The Pivotal Role of 2-Amino-2,3-dimethylbutyramide in Imidazolinone Herbicide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2,3-dimethylbutyramide is a crucial chiral intermediate in the synthesis of a significant class of herbicides known as imidazolinones.[1][2][3][4] These herbicides are valued for their broad-spectrum activity and high potency. This technical guide provides an in-depth overview of the synthesis of this compound and its central role in the manufacturing of prominent imidazolinone herbicides such as imazamox and imazethapyr. The document details the chemical and enzymatic pathways for the synthesis of this key intermediate, followed by its conversion into the final herbicidal products. Experimental protocols and quantitative data are presented to support researchers, scientists, and professionals in the field of agrochemical development.

Synthesis of the Key Intermediate: this compound

The industrial production of this compound can be achieved through two primary routes: chemical hydrolysis and enzymatic hydration. The choice of method often depends on factors such as cost, desired stereospecificity, and environmental considerations.

Chemical Synthesis

The chemical synthesis of this compound typically involves the hydrolysis of its nitrile precursor, 2-Amino-2,3-dimethylbutyronitrile, using strong acids like sulfuric acid.[5][6] This method is effective but requires careful control of reaction conditions to manage the exothermic nature of the reaction and to minimize side product formation.[5]

Enzymatic Synthesis

An alternative, more environmentally benign approach is the enzymatic hydration of 2-Amino-2,3-dimethylbutyronitrile.[5][7][8] This biocatalytic method utilizes nitrile hydratase enzymes from microorganisms such as Rhodococcus rhodochrous, Nocardia globerula, or Rhodococcus erythropolis.[5][9] The enzymatic route offers milder reaction conditions, high selectivity, and can lead to high yields and product purity.[5][7][9]

Role in Imidazolinone Herbicide Synthesis

This compound serves as a critical building block for the formation of the imidazolinone ring, which is the core structure responsible for the herbicidal activity of this class of compounds. The synthesis involves the condensation of this compound with a substituted pyridine-2,3-dicarboxylic acid derivative. This reaction, typically carried out in the presence of a base, leads to the formation of the final imidazolinone herbicide.

Synthesis of Imazamox

Imazamox is synthesized by reacting this compound with a dimethyl ester of 5-methoxymethyl-2,3-pyridinedicarboxylic acid in the presence of a strong base such as sodium tert-butoxide or potassium tert-butoxide.[1][10] The reaction is typically performed in a solvent like toluene or xylene.[1]

Synthesis of Imazethapyr

The synthesis of imazethapyr follows a similar pathway, involving the reaction of this compound with a derivative of 5-ethylpyridine-2,3-dicarboxylic acid.[11] The initial step is the formation of 5-ethylpyridine-2,3-dicarboxylic anhydride, which then reacts with this compound in the presence of a base to yield imazethapyr after cyclization and acidification.[11]

Data Presentation

The following tables summarize the quantitative data from various synthesis protocols.

Table 1: Synthesis of this compound

MethodStarting MaterialKey Reagents/CatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
Chemical(-)-2-Amino-2,3-dimethylbutyronitrileConcentrated H₂SO₄, NH₄OHMethylene Chloride0 to 10081.7-[7]
Chemical2-Amino-2,3-dimethylbutyronitrile95% H₂SO₄, NH₄OH--9596[5]
Enzymatic2-Amino-2,3-dimethylbutyronitrileNocardia globerula CCTCC No:M209214Water20-40>95-[7]
Enzymatic2-Amino-2,3-dimethylbutyronitrileRhodococcus qingshengii CCTCC No:M 2010050Water20-4088.67-[5]
Enzymatic2-Amino-2,3-dimethylbutyronitrileRhodococcus boritolerans CCTCC M 208108n-hexane/water1091-[8]

Table 2: Synthesis of Imazamox

Starting MaterialsBaseSolventTemperature (°C)Yield (%)Reference
5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester, (±)-2-amino-2,3-dimethylbutyramideSodium tert-butoxideToluene-72.1[1]
5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester, (±)-2-amino-2,3-dimethylbutyramidePotassium tert-butoxideXylene-80.1[1]
Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate, (R)this compoundPotassium tert-butoxideToluene80-85-[10]

Table 3: Synthesis of Imazethapyr

Starting MaterialsBaseSolventTemperature (°C)Reference
5-ethylpyridine-2,3-dicarboxylic anhydride, this compoundRONa or ROK-100-120[11]

Experimental Protocols

Synthesis of this compound (Chemical Method)[7]
  • Cool 29.7 ml of concentrated sulfuric acid in a reaction flask equipped with a stirrer and an ice-acetone bath.

  • Slowly add 11.8 g of (-)-2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature does not exceed 25 °C.

  • After the addition is complete, gradually raise the temperature of the reaction mixture to 100 °C and maintain it for one hour.

  • Cool the mixture back down using an ice-acetone bath.

  • Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture, keeping the temperature below 75 °C.

  • Extract the product from the aqueous mixture five times with methylene chloride.

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the solid from a methylene chloride-hexane mixture to obtain pure (+)-2-amino-2,3-dimethylbutyramide.

Synthesis of this compound (Enzymatic Method)[7]
  • Prepare a seed culture of Nocardia globerula (CCTCC No:M209214) by cultivating the slant-activated strain in a seed culture medium for 24-48 hours at 20-40 °C.

  • Inoculate a fermentation medium with the seed culture and cultivate for 48-96 hours at 20-40 °C to produce the nitrile hydratase-containing cells.

  • Harvest the cells by centrifugation and wash with a saline solution.

  • Suspend the wet cells (5-50 g/L) in a buffer solution (pH 6.0-10.0).

  • Add 2-amino-2,3-dimethylbutyronitrile to the cell suspension to a final concentration of 0.03-0.3 M.

  • Conduct the hydration reaction at 20-40 °C with stirring (100-200 rpm) for 10-60 minutes.

  • Monitor the substrate concentration and supplement with additional substrate as needed.

  • After the reaction is complete, separate and purify the this compound from the conversion fluid.

Synthesis of Imazamox[1]
  • Charge a reactor with 450 g (1.88 mol) of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and toluene.

  • Add 252.3 g (1.94 mol) of this compound with stirring.

  • Remove moisture from the solution by azeotropic distillation under vacuum.

  • Introduce an inert gas (nitrogen) into the reactor.

  • Add two portions of sodium tert-butoxide (9.12 g each, totaling 0.19 mol) to the reaction mixture.

  • Heat the reaction mass with stirring until the starting ester is fully consumed (monitored by TLC).

  • Cool the reaction mass to room temperature and add water to dissolve the resulting imazamox sodium salt.

  • Separate the aqueous phase and acidify with hydrochloric or sulfuric acid to precipitate the imazamox.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Synthesis of Imazethapyr[11]
  • React 5-ethylpyridine-2,3-dicarboxylic acid with acetic anhydride to form 5-ethylpyridine-2,3-dicarboxylic anhydride.

  • Cool the reaction mixture to -10 to 10 °C and react the anhydride with an alcohol (e.g., methanol or ethanol) to form the corresponding monoester.

  • In a separate vessel, under alkaline conditions (using sodium or potassium alkoxide), react the monoester with this compound.

  • Heat the mixture to 100-120 °C to facilitate the cyclization reaction, forming the sodium or potassium salt of imazethapyr.

  • After the reaction is complete, extract the salt and adjust the pH to an acidic range to precipitate the imazethapyr product.

  • Isolate the product by filtration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Overall Synthesis Workflow cluster_precursor Precursor Synthesis cluster_herbicide Herbicide Synthesis 2-Amino-2,3-dimethylbutyronitrile 2-Amino-2,3-dimethylbutyronitrile This compound This compound 2-Amino-2,3-dimethylbutyronitrile->this compound Hydrolysis or Enzymatic Hydration Imidazolinone Herbicide Imidazolinone Herbicide This compound->Imidazolinone Herbicide Condensation & Cyclization Pyridine-2,3-dicarboxylic\nacid derivative Pyridine-2,3-dicarboxylic acid derivative Pyridine-2,3-dicarboxylic\nacid derivative->Imidazolinone Herbicide G Imazamox Synthesis Pathway A 5-methoxymethyl-2,3- pyridinedicarboxylic acid dimethyl ester C Reaction Mixture in Toluene/Xylene A->C B This compound B->C D Addition of Na/K tert-butoxide C->D E Heating D->E F Imazamox Salt E->F G Acidification F->G H Imazamox G->H G Imazethapyr Synthesis Pathway A 5-ethylpyridine-2,3- dicarboxylic acid C 5-ethylpyridine-2,3- dicarboxylic anhydride A->C B Acetic Anhydride B->C E Monoester Intermediate C->E D Alcohol D->E G Condensation & Cyclization (Base) E->G F This compound F->G H Imazethapyr Salt G->H I Acidification H->I J Imazethapyr I->J

References

2-Amino-2,3-dimethylbutyramide: An In-depth Technical Guide for its Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2,3-dimethylbutyramide is a chiral carboxylic acid amide that has garnered significant interest as a versatile building block in organic synthesis. Its structure, featuring a quaternary stereocenter, makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a special focus on its role as a chiral synthon. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in leveraging this compound for their synthetic endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in water, ethanol, and acetone, but insoluble in nonpolar solvents like benzene and toluene.[3] The presence of both an amino and an amide group allows for potential hygroscopic behavior.[2]

PropertyValueReferences
Molecular Formula C₆H₁₄N₂O[4]
Molecular Weight 130.19 g/mol [4]
CAS Number 40963-14-2 (racemate)[4]
Melting Point 74.5 - 82 °C[3][5]
Boiling Point ~242.7 °C (Predicted)[6]
Density ~0.982 g/cm³ (Predicted)[3]
pKa 16.12 ± 0.50 (Predicted)[2]
Specific Rotation [α]D²⁵ +59.38° (c=0.0162 g/mL in THF) for (+)-enantiomer[5]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the hydrolysis of its nitrile precursor, 2-amino-2,3-dimethylbutyronitrile. This conversion can be accomplished via chemical or enzymatic methods. The precursor itself is commonly synthesized through a Strecker reaction.

Synthesis of the Precursor: 2-Amino-2,3-dimethylbutyronitrile (Strecker Synthesis)

The Strecker synthesis provides an efficient route to α-aminonitriles from ketones. In this case, 3-methyl-2-butanone reacts with ammonia and a cyanide source to yield 2-amino-2,3-dimethylbutyronitrile.

G cluster_strecker Strecker Synthesis of 2-Amino-2,3-dimethylbutyronitrile ketone 3-Methyl-2-butanone imine Imine Intermediate ketone->imine Imine Formation ammonia Ammonia (NH3) ammonia->imine cyanide Cyanide Source (e.g., NaCN) aminonitrile 2-Amino-2,3-dimethylbutyronitrile cyanide->aminonitrile imine->aminonitrile Nucleophilic Attack

Figure 1: Strecker synthesis of 2-amino-2,3-dimethylbutyronitrile.

Chemical Synthesis: Acid-Catalyzed Hydrolysis

The chemical synthesis involves the hydration of the nitrile group of 2-amino-2,3-dimethylbutyronitrile to a primary amide using a strong acid, typically concentrated sulfuric acid. This method is effective but requires harsh reaction conditions and a careful work-up procedure.

G cluster_chemical_hydrolysis Chemical Hydrolysis Workflow start 2-Amino-2,3-dimethylbutyronitrile h2so4 Conc. H₂SO₄ (0-25 °C) start->h2so4 heating Heating (100 °C) h2so4->heating neutralization Neutralization (Conc. NH₄OH) heating->neutralization extraction Extraction (DCM) neutralization->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Figure 2: Workflow for the acid-catalyzed hydrolysis of 2-amino-2,3-dimethylbutyronitrile.

Experimental Protocol:

  • Materials: (-)-2-Amino-2,3-dimethylbutyronitrile, Concentrated Sulfuric Acid, Concentrated Ammonium Hydroxide, Dichloromethane (DCM), Hexane, Ice-acetone bath.

  • Procedure:

    • Cool 29.7 mL of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with continuous stirring.

    • Slowly add 11.8 g of (-)-2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature does not exceed 25°C.[7]

    • After the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.[7]

    • Cool the mixture back down using an ice-acetone bath.

    • Carefully add 85 mL of concentrated ammonium hydroxide to neutralize the mixture, keeping the temperature below 75°C.[7]

    • Extract the product from the aqueous mixture five times with dichloromethane.[7]

    • Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the solid from a dichloromethane-hexane solvent system to yield purified (+)-2-amino-2,3-dimethylbutyramide.[7]

Enzymatic Synthesis: Nitrile Hydratase-Mediated Hydrolysis

An environmentally benign alternative to chemical hydrolysis is the use of nitrile hydratase enzymes. Whole cells of microorganisms such as Rhodococcus and Nocardia species are effective biocatalysts for this transformation, offering mild reaction conditions and high selectivity.[8][9]

G cluster_enzymatic_hydrolysis Enzymatic Hydrolysis Workflow start 2-Amino-2,3-dimethylbutyronitrile reaction Aqueous buffer (pH 6-10) (10-40 °C) start->reaction biocatalyst Whole-cell biocatalyst (e.g., Rhodococcus sp.) biocatalyst->reaction separation Product Separation reaction->separation product This compound separation->product

Figure 3: General workflow for the enzymatic hydrolysis of 2-amino-2,3-dimethylbutyronitrile.

Experimental Protocol (General):

  • Materials: 2-Amino-2,3-dimethylbutyronitrile, whole-cell biocatalyst (e.g., Rhodococcus boritolerans or Nocardia globerula), buffer solution (pH 6.0-10.0), organic solvent for biphasic system (optional, e.g., n-hexane).

  • Procedure:

    • Prepare a suspension of the wet cells of the microorganism in a suitable buffer within a bioreactor. The cell concentration can range from 5 to 50 g/L (wet weight).

    • For a biphasic system, add an organic solvent such as n-hexane (e.g., 30/70 v/v n-hexane/water) to potentially reduce substrate and product inhibition.[8]

    • Add 2-amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[10]

    • Maintain the reaction at a controlled temperature (e.g., 10°C to 40°C) with stirring.[8]

    • Monitor the reaction progress by analyzing samples for substrate consumption and product formation using techniques like HPLC or GC.

    • Upon completion, separate the product from the biocatalyst and reaction medium. This may involve centrifugation to remove cells, followed by extraction and purification of the product.

Comparison of Synthetic Methods
ParameterChemical Synthesis (H₂SO₄)Enzymatic Synthesis (R. boritolerans)Enzymatic Synthesis (N. globerula)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated H₂SO₄Whole cells of R. boritoleransWhole cells of N. globerula
Reaction Temperature 0°C to 100°C10°C20 - 40°C
Reaction pH Strongly acidic, then basicAlkaline (up to 9.3)6.0 - 10.0
Yield ~81.7%up to 91%High (quantitative in some cases)
Advantages Well-established methodMild conditions, high selectivity, environmentally friendlyMild conditions, high efficiency
Disadvantages Harsh conditions, waste generationRequires biocatalyst preparation, potential inhibitionRequires biocatalyst preparation

This compound as a Chiral Building Block

The true value of this compound in advanced synthesis lies in its chirality. The enantiomerically pure forms of this compound are crucial intermediates in the production of certain agrochemicals and have potential applications in pharmaceutical synthesis.

Chiral Resolution

While direct asymmetric synthesis of enantiopure this compound is an area of ongoing research, classical resolution of the racemate is a common approach to obtain the individual enantiomers. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Application in the Synthesis of Imazamox

A prominent example of the use of enantiopure this compound is in the industrial synthesis of the herbicide Imazamox. The (R)-enantiomer of this compound is reacted with a pyridine-2,3-dicarboxylic acid derivative to form the chiral imidazolinone ring system of the final product.[11]

G cluster_imazamox_synthesis Synthesis of (R)-Imazamox amide (R)-2-Amino-2,3-dimethylbutyramide cyclization Condensation/Cyclization amide->cyclization diester 5-Methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester diester->cyclization base Potassium tert-butoxide base->cyclization intermediate Potassium salt of (R)-Imazamox cyclization->intermediate acidification Acidification (HCl) intermediate->acidification product (R)-Imazamox acidification->product

Figure 4: Synthetic pathway to (R)-Imazamox utilizing (R)-2-amino-2,3-dimethylbutyramide.

Experimental Protocol (Synthesis of Imazamox):

  • Materials: (R)-2-Amino-2,3-dimethylbutyramide, 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester, potassium tert-butylate, anhydrous toluene, concentrated hydrochloric acid.

  • Procedure:

    • In a flask under an inert atmosphere, dissolve 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and (R)-2-amino-2,3-dimethylbutyramide in anhydrous toluene.[11]

    • Add potassium tert-butylate to the solution and heat the mixture.

    • Monitor the reaction for the formation of the potassium salt of (R)-Imazamox.

    • After the reaction is complete, cool the mixture and decompose the salt by adding concentrated hydrochloric acid.[11]

    • Isolate the precipitated (R)-Imazamox product by filtration.

Determination of Enantiomeric Excess

Ensuring the enantiopurity of this compound is critical for its application as a chiral building block. Several analytical techniques can be employed to determine the enantiomeric excess (ee).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. The racemic mixture is passed through a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[12][13]

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method uses a chiral stationary phase in a gas chromatograph to separate the enantiomers.

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in an NMR spectrum, allowing for their quantification.

Conclusion

This compound is a valuable chiral building block with significant applications, particularly in the agrochemical industry. Its synthesis can be achieved through both traditional chemical and modern enzymatic methods, with the latter offering a more sustainable approach. The ability to obtain this compound in enantiomerically pure form is key to its utility in asymmetric synthesis, as demonstrated in the production of the herbicide Imazamox. This guide provides researchers and drug development professionals with the essential technical information, including detailed protocols and comparative data, to effectively utilize this compound in their synthetic programs. Further research into novel asymmetric syntheses of this compound and its application in the development of new pharmaceuticals remains a promising area of investigation.

References

safety and handling of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Amino-2,3-dimethylbutyramide

This guide provides comprehensive safety and handling information for this compound (CAS No. 40963-14-2), intended for researchers, scientists, and drug development professionals. It covers physical and chemical properties, detailed safety protocols, and experimental procedures for its synthesis.

Compound Identification and Properties

This compound is a carboxylic acid derivative used as an intermediate in the synthesis of various compounds, including imidazolinone herbicides and new chiral ligands.[1][2][3][4] It is also utilized in pharmaceutical research as an intermediate for bioactive peptides and enzyme inhibitors.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₄N₂O[1][3][5][6]
Molecular Weight 130.19 g/mol [3][5][6]
CAS Number 40963-14-2[1][3][5][6][7]
Appearance White to off-white crystalline solid/powder[1][8]
Melting Point 62-64°C / 76.0-80.0°C[3]
Boiling Point 242.7°C (Predicted)[3][8]
Density 0.982 g/cm³ (Predicted)[3][9]
Flash Point 100.6°C[9]
Solubility Soluble in water, ethanol, acetone. Slightly soluble in chloroform, DMSO. Insoluble in benzene, toluene.[1][3]
pKa 16.12 ± 0.50 (Predicted)[1]

Safety and Handling

While studies on the toxicity of this compound are limited, it is considered to have low acute toxicity based on its structural class.[1] However, it is classified as an irritant and harmful if swallowed.[7][9] Prolonged exposure may lead to mild irritation of the eyes, skin, and respiratory tract.[1] There is no conclusive evidence linking it to carcinogenic effects.[1]

Hazard Identification

Table 2: GHS Hazard and Precautionary Statements

CodeStatementSource(s)
H302 Harmful if swallowed[9]
H315 Causes skin irritation[7][9]
H319 Causes serious eye irritation[7][9]
H335 May cause respiratory irritation[7][9]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[7][9][10]
P264 Wash skin thoroughly after handling[7][9][10]
P270 Do not eat, drink or smoke when using this product[9][10]
P271 Use only outdoors or in a well-ventilated area[7][9][10]
P280 Wear protective gloves/protective clothing/eye protection/face protection[7][9][10]
P301+P317 IF SWALLOWED: Get medical help[9][10]
P302+P352 IF ON SKIN: Wash with plenty of soap and water[7]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing[7][10]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7]
P403+P233 Store in a well-ventilated place. Keep container tightly closed[7][10]
P405 Store locked up[7][10]
P501 Dispose of contents/container to an approved waste disposal plant[7][9]
Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures a Consult SDS b Ensure adequate ventilation a->b c Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) b->c d Weigh/measure required amount c->d e Perform experiment d->e f Avoid dust/aerosol formation e->f i Store compound in a cool, dry, well-ventilated area e->i k Spill: Contain and clean up with inert material e->k l Exposure: Follow First Aid measures e->l g Clean work area f->g h Dispose of waste according to regulations g->h j Wash hands thoroughly i->j

Figure 1: Workflow for the safe handling of this compound.

First Aid Measures
  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and sources of ignition.[1][7][10] Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7][10]

Experimental Protocols: Synthesis

This compound is primarily synthesized from 2-Amino-2,3-dimethylbutyronitrile via chemical or enzymatic hydrolysis.[2]

Chemical Synthesis via Acid Hydrolysis

This method involves the hydration of the nitrile group using a strong acid.[2][3]

Materials:

  • (-)-2-Amino-2,3-dimethylbutyronitrile

  • Concentrated Sulfuric Acid

  • Concentrated Ammonium Hydroxide

  • Methylene Chloride

  • Ice-acetone bath

Procedure:

  • Cool 29.7 ml of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with stirring.[2][11][12]

  • Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile, ensuring the reaction temperature does not exceed 25°C.[2][11][12]

  • After addition is complete, heat the mixture to 100°C and maintain for 1 hour.[2][11][12]

  • Cool the mixture back down using an ice-acetone bath.[2]

  • Carefully neutralize the mixture by adding 85 ml of concentrated ammonium hydroxide, keeping the temperature below 75°C.[2][11][12]

  • Extract the product from the aqueous mixture five times using methylene chloride.[2]

  • Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate using a rotary evaporator to obtain the crude product.[2]

G start Start step1 Cool concentrated H₂SO₄ (ice-acetone bath) start->step1 step2 Slowly add (-)-2-Amino-2,3-dimethylbutyronitrile (T ≤ 25°C) step1->step2 step3 Heat to 100°C for 1 hour step2->step3 step4 Cool mixture (ice-acetone bath) step3->step4 step5 Neutralize with conc. NH₄OH (T ≤ 75°C) step4->step5 step6 Extract with Methylene Chloride (5x) step5->step6 step7 Combine, dry, and concentrate organic extracts step6->step7 end Crude this compound step7->end

Figure 2: Experimental workflow for chemical synthesis.

Enzymatic Synthesis

Biocatalytic methods using nitrile hydratase enzymes from microorganisms like Rhodococcus boritolerans or Nocardia globerula offer a milder and more selective alternative to chemical synthesis.[2][13]

Materials:

  • 2-Amino-2,3-dimethylbutyronitrile

  • Whole cells of Rhodococcus boritolerans or Nocardia globerula containing nitrile hydratase

  • Buffer solution (pH 6.0 - 10.0)

  • Bioreactor

Procedure (Aqueous System):

  • Prepare wet cells of the selected microorganism.[2]

  • Suspend the wet cells in a buffer solution (pH 6.0 - 10.0) within a bioreactor to a concentration of 5 to 50 g/L.[2][11]

  • Add 2-Amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[2][11]

  • Maintain the reaction at a controlled temperature (e.g., 10°C for R. boritolerans, 20-40°C for N. globerula).[2]

  • Monitor the reaction progress. If the substrate concentration falls below 0.01M, more can be added.[11]

  • After the reaction is complete, the product can be isolated from the conversion fluid.[12]

Table 3: Comparison of Synthesis Methods

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (R. boritolerans)Enzymatic Synthesis (N. globerula)
Key Reagent/Catalyst Concentrated H₂SO₄Whole cells of Rhodococcus boritoleransWhole cells of Nocardia globerula
Reaction Temperature 0°C to 100°C10°C20 - 40°C
Reaction pH Strongly Acidic, then BasicAlkaline (up to 9.3)6.0 - 10.0
Notes Harsh conditionsMilder conditions, high selectivityMilder conditions, high selectivity

Source:[2]

G start Start step1 Suspend wet microbial cells in buffer (pH 6-10) start->step1 step2 Add 2-Amino-2,3-dimethylbutyronitrile (0.03 - 0.3 M) step1->step2 step3 Maintain controlled temperature (10-40°C) step2->step3 step4 Monitor reaction and feed substrate if needed step3->step4 step5 Isolate product from conversion fluid step4->step5 end Pure this compound step5->end

Figure 3: General workflow for enzymatic synthesis.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is directly involved. Its primary role described in the literature is that of a chemical intermediate.[1][2][3][4]

References

storage conditions for 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of 2-Amino-2,3-dimethylbutyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, most notably imidazolinone herbicides.[1] Ensuring the stability and purity of this compound is critical for its effective use in research and manufacturing. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and standardized protocols for stability testing of this compound. While specific quantitative stability data for this compound is limited in publicly available literature, this document outlines best practices based on its chemical properties and international regulatory guidelines.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its proper handling and storage.

PropertyValueReference
CAS Number 40963-14-2[2]
Molecular Formula C₆H₁₄N₂O[2]
Molecular Weight 130.19 g/mol [2]
Appearance White to off-white crystalline solid or powder.
Melting Point 73-80°C
Solubility Soluble in water.
Hygroscopicity Exhibits mild hygroscopic behavior and may absorb moisture from the air.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers and safety data sheets.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable, though some suppliers recommend refrigeration (2-8°C or +4°C) for long-term storage.Prevents thermal degradation.
Atmosphere Store under an inert atmosphere.Minimizes oxidation and reaction with atmospheric components.
Container Keep in a tightly closed container.Protects from moisture absorption due to its mild hygroscopicity and prevents contamination.
Light Keep in a dark place.Protects from potential photolytic degradation.
Incompatibilities Store away from strong acids and oxidizing agents.Avoids chemical reactions that could lead to decomposition.

Potential Degradation Pathways

Given its chemical structure as an amino acid amide, this compound is susceptible to degradation through several pathways, primarily hydrolysis. Forced degradation studies, as recommended by ICH guidelines, can be used to identify these degradation products.[3]

A primary degradation pathway is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid, 2-amino-2,3-dimethylbutanoic acid, and ammonia.

This compound This compound 2-Amino-2,3-dimethylbutanoic Acid + Ammonia 2-Amino-2,3-dimethylbutanoic Acid + Ammonia This compound->2-Amino-2,3-dimethylbutanoic Acid + Ammonia Hydrolysis (Acid/Base Catalyzed)

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocol for Stability Testing

The following protocol is a representative model for assessing the stability of this compound, based on the principles outlined in the ICH Q1A(R2) guideline for new drug substances.[4]

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) to establish a re-test period and recommend storage conditions.

Materials
  • This compound (at least three primary batches)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriately sealed and inert containers (e.g., amber glass vials with inert caps)

  • Validated stability-indicating analytical method (e.g., HPLC) for purity and degradation product determination

Experimental Workflow

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Obtain 3 Batches of This compound B Characterize Initial Samples (T=0) (Purity, Appearance, etc.) A->B C Long-Term (e.g., 25°C/60% RH) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Photostability (ICH Q1B) B->E F Pull Samples at Specified Time Points C->F D->F E->F G Perform Analytical Tests (HPLC, etc.) F->G H Data Evaluation and Establish Re-test Period G->H

Caption: Workflow for stability testing of this compound.

Storage Conditions and Testing Frequency

The following table summarizes the storage conditions and testing frequencies as per ICH Q1A(R2) guidelines.[4][5]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate studies are performed if significant changes are observed in accelerated studies.

Forced Degradation Studies

To understand potential degradation products and validate the stability-indicating nature of the analytical method, forced degradation studies should be performed.[3][6]

Stress ConditionRepresentative Protocol
Acid Hydrolysis Reflux the compound in 0.1 N HCl.
Base Hydrolysis Reflux the compound in 0.1 N NaOH.
Oxidation Treat the compound with a solution of 3% H₂O₂.
Thermal Degradation Expose the solid compound to elevated temperatures (e.g., 60-80°C).
Photostability Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Data Presentation and Evaluation

Results from the stability studies should be summarized in tables to track changes in purity, appearance, and the formation of any degradation products over time. A significant change is typically defined as a failure to meet the established specification. The data from long-term studies will be used to establish the re-test period for the compound.

Conclusion

While specific, publicly available stability data for this compound is scarce, its chemical nature as a mildly hygroscopic amino acid amide provides a basis for sound storage and handling practices. For critical applications in research and drug development, it is imperative to store this compound in a cool, dry, dark place, in a tightly sealed container under an inert atmosphere. Furthermore, conducting stability studies based on established guidelines, such as those from ICH, is essential to ensure its quality and define an appropriate re-test period for specific batches.

References

Methodological & Application

Application Note and Protocol: Acid-Catalyzed Hydrolysis of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2,3-dimethylbutyramide is a sterically hindered primary amide of significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals. Its conversion to the corresponding carboxylic acid, 2-amino-2,3-dimethylbutyric acid, is a crucial step in the development of various lead compounds. This application note provides a detailed protocol for the acid-catalyzed hydrolysis of this compound. The presented methodology is based on established principles for the hydrolysis of sterically hindered amides, ensuring a high conversion rate.

The acid-catalyzed hydrolysis of amides is a robust and well-understood reaction.[1][2] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[1][2] Due to the steric hindrance provided by the tertiary carbon adjacent to the amide group in this compound, forcing conditions, including the use of a strong acid and elevated temperatures, are necessary to achieve efficient hydrolysis.[3]

Data Presentation

The following table summarizes the key parameters for the acid-catalyzed hydrolysis of this compound. These conditions are derived from standard protocols for the hydrolysis of sterically hindered amides and peptides.

ParameterValueRationale
Starting Material This compoundSterically hindered primary amide.
Reagent 6 M Hydrochloric Acid (HCl)A strong, non-oxidizing acid commonly used for quantitative amide and peptide hydrolysis.[4]
Solvent WaterThe nucleophile in the hydrolysis reaction.
Reaction Temperature 110 °C (Reflux)Elevated temperature is required to overcome the activation energy for the hydrolysis of the stable amide bond, especially in sterically hindered substrates.[1][4]
Reaction Time 24 hoursAn extended reaction time is necessary to ensure complete hydrolysis of the sterically hindered amide.[4]
Expected Product 2-Amino-2,3-dimethylbutyric acidThe corresponding carboxylic acid resulting from the cleavage of the amide bond.
Work-up Neutralization and pH adjustmentCritical for the isolation of the amphoteric amino acid product.
Purification Recrystallization/Ion-exchange chromatographyStandard methods for the purification of amino acids.
Expected Yield >90%Based on typical yields for the acid-catalyzed hydrolysis of amides under these conditions.

Experimental Protocol

This protocol details the acid-catalyzed hydrolysis of this compound to 2-amino-2,3-dimethylbutyric acid.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 6 M)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

    • For every 1 gram of the amide, add 10-20 mL of 6 M hydrochloric acid. The exact volume can be adjusted to ensure the starting material is fully submerged and to allow for efficient stirring.

  • Hydrolysis:

    • Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle or oil bath.

    • Maintain the reflux with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if desired.

  • Work-up and Isolation:

    • After 24 hours, cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Carefully neutralize the excess hydrochloric acid by the slow, dropwise addition of a sodium hydroxide solution. Monitor the pH of the solution closely. This step is highly exothermic and should be performed with caution.

    • Continue adding the base until the pH of the solution reaches the isoelectric point (pI) of 2-amino-2,3-dimethylbutyric acid. The pI of a simple amino acid is typically in the range of 5.5-6.5. Precise adjustment of the pH is crucial for maximizing the precipitation of the amino acid.

    • As the pI is approached, the 2-amino-2,3-dimethylbutyric acid will precipitate out of the solution as a solid.

    • Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the precipitated product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) or by using ion-exchange chromatography for higher purity requirements.

    • Dry the purified 2-amino-2,3-dimethylbutyric acid under vacuum to a constant weight.

Safety Precautions:

  • This procedure involves the use of a strong acid (6 M HCl) and a strong base (e.g., 6 M NaOH). Handle these reagents with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is performed at an elevated temperature. Use a fume hood and ensure proper ventilation.

  • The neutralization step is exothermic and should be performed with care to control the temperature.

Visualizations

The following diagrams illustrate the signaling pathway of the acid-catalyzed amide hydrolysis and the experimental workflow.

acid_catalyzed_hydrolysis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Amide This compound ProtonatedAmide Protonated Amide Amide->ProtonatedAmide Protonation H3O Hydronium Ion (H₃O⁺) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate Nucleophilic Attack by H₂O CarboxylicAcid 2-Amino-2,3-dimethylbutyric acid TetrahedralIntermediate->CarboxylicAcid Proton Transfer & Elimination Ammonium Ammonium Ion (NH₄⁺)

Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.

experimental_workflow start Start: this compound reaction_setup Reaction Setup: Add 6 M HCl start->reaction_setup hydrolysis Hydrolysis: Reflux at 110°C for 24h reaction_setup->hydrolysis workup Work-up: Cool and Neutralize with NaOH hydrolysis->workup isolation Isolation: Adjust pH to pI for precipitation workup->isolation purification Purification: Filtration and Recrystallization isolation->purification product Final Product: 2-Amino-2,3-dimethylbutyric acid purification->product

Caption: Experimental Workflow for Hydrolysis.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2,3-dimethylbutyramide (ADBA) is a critical intermediate in the synthesis of highly potent and broad-spectrum imidazolinone herbicides. The traditional chemical synthesis of ADBA from 2-amino-2,3-dimethylbutyronitrile (ADBN) often requires harsh reaction conditions, such as the use of strong acids or bases. Biocatalytic synthesis using nitrile hydratase (NHase) presents a milder, more selective, and environmentally benign alternative.[1] Nitrile hydratases are metalloenzymes that catalyze the hydration of a nitrile to its corresponding amide.[2] This document provides detailed application notes and protocols for the enzymatic synthesis of ADBA using whole-cell biocatalysts harboring nitrile hydratase.

Data Presentation

Table 1: Comparison of Microbial Strains for ADBA Synthesis
Microbial StrainKey FeaturesProduct Concentration (g/L)Yield (%)Catalyst Productivity (g product/g catalyst)Reference
Rhodococcus boritolerans CCTCC M 208108Cyanide resistant (5 mM), tolerant to high product concentration (40 g/L) and alkaline pH (9.3).[3][4][5]509112.3 (reused twice)[3][5]
Rhodococcus qingshengiiCyanide tolerant (5 mM), tolerant to ADBA (40 g/L).[6]33.884.5Not Reported[6]
Pseudonocardia thermophila JCM3095 (recombinant E. coli)Robust thermal stability.[2]Not ReportedNot Reported1.04 U/mg protein (specific activity)[2]
Nocardia globerula CCTCC M209214Effective catalyst for ADBA production.[7]>95% conversion>95Not Reported[7]
Rhodococcus rhodochrous CCTCC M2010050Effective catalyst for ADBA production.[7]>95% conversion>95Not Reported[7]
Table 2: Optimized Reaction Conditions for ADBA Synthesis using Rhodococcus boritolerans
ParameterOptimal ValueNotesReference
Temperature10°CLower temperature minimizes cyanide inhibition dissociated from the substrate.[5][3][5]
pHup to 9.3The enzyme is tolerant to alkaline conditions.[3][3]
Substrate Concentration0.03 - 0.3 MFed-batch approach can be used to maintain substrate concentration.[7][7]
Reaction SystemBiphasic (30/70 v/v n-hexane/water)Improves product concentration, yield, and catalyst productivity.[3][5][3][5]
Cell Concentration5 - 50 g/L (wet weight)Dependent on the activity of the whole-cell catalyst.[1]

Experimental Protocols

Protocol 1: Cultivation of Rhodococcus boritolerans CCTCC M 208108

Materials:

  • Seed culture medium: glucose 10.0 g/L, yeast extract 5.0 g/L, peptone 2.0 g/L, KH₂PO₄ 1.0 g/L, K₂HPO₄ 1.0 g/L, NaCl 1.0 g/L, caprolactam 1.0 g/L, MgSO₄ 0.1 g/L, CoCl₂ 0.01 g/L, FeSO₄ 0.01 g/L.[7]

  • Sterile water

  • 1.0 M HCl and 1.0 M NaOH for pH adjustment[7]

  • Shaker incubator

  • Centrifuge

Procedure:

  • Prepare the seed culture medium and adjust the pH to 7.5 with 1.0 M HCl or NaOH.[7]

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.[7]

  • Inoculate the sterilized medium with a stock culture of Rhodococcus boritolerans CCTCC M 208108.

  • Incubate the culture in a shaker incubator at 30°C with agitation (e.g., 200 rpm) for 24-48 hours, or until a sufficient cell density is reached.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5) and centrifuge again.

  • The resulting cell paste (resting cells) is the whole-cell biocatalyst for the hydration reaction.

Protocol 2: Enzymatic Synthesis of this compound (ADBA)

Materials:

  • Resting cells of Rhodococcus boritolerans CCTCC M 208108

  • 2-Amino-2,3-dimethylbutyronitrile (ADBN)

  • n-hexane

  • Aqueous buffer (e.g., phosphate buffer or Tris-HCl buffer, pH 7.5-9.3)[3][7]

  • Reaction vessel with temperature control and stirring

Procedure:

  • Set up a biphasic reaction system in the reaction vessel by combining the aqueous buffer and n-hexane in a 70:30 volume ratio.[3][5]

  • Maintain the temperature of the reaction mixture at 10°C.[3][5]

  • Suspend the resting cells of Rhodococcus boritolerans in the aqueous phase to a final concentration of 5-50 g/L (wet weight).[1]

  • Add ADBN to the reaction mixture to an initial concentration of 0.03-0.3 M.[7]

  • Stir the reaction mixture to ensure adequate mixing of the two phases.

  • Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of ADBN and ADBA using a suitable analytical method (e.g., HPLC or GC).

  • To maximize the product yield, a fed-batch approach can be employed. When the substrate concentration drops below 0.01 M, add more ADBN to bring the concentration back to the initial range.[7]

  • Continue the reaction until the desired conversion is achieved. A yield of up to 91% can be expected.[3][5]

  • After the reaction, separate the aqueous and organic phases. The product, ADBA, will be predominantly in the aqueous phase.

  • The whole-cell biocatalyst can be recovered by centrifugation and potentially reused. Studies have shown successful reuse for at least two cycles.[3][5]

Visualizations

Enzymatic_Synthesis_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Culture Inoculation & Cultivation of Rhodococcus Harvest Cell Harvesting & Washing Culture->Harvest 24-48h ReactionSetup Biphasic Reaction Setup (n-hexane/water) at 10°C Harvest->ReactionSetup SubstrateAddition Addition of ADBN Substrate ReactionSetup->SubstrateAddition Conversion Enzymatic Conversion SubstrateAddition->Conversion Continuous Stirring PhaseSeparation Phase Separation Conversion->PhaseSeparation ProductIsolation Product (ADBA) Isolation from Aqueous Phase PhaseSeparation->ProductIsolation CatalystRecycling Biocatalyst Recovery & Reuse PhaseSeparation->CatalystRecycling

Caption: Experimental workflow for the enzymatic synthesis of ADBA.

Enzymatic_Reaction_Pathway ADBN 2-Amino-2,3-dimethylbutyronitrile (ADBN) NHase Nitrile Hydratase (Rhodococcus sp.) ADBN->NHase ADBA This compound (ADBA) NHase->ADBA Hydration H2O H₂O H2O->NHase

Caption: Enzymatic conversion of ADBN to ADBA by nitrile hydratase.

References

Application Notes and Protocols for the Purification of 2-Amino-2,3-dimethylbutyramide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2,3-dimethylbutyramide is a key intermediate in the synthesis of various agrochemicals, particularly imidazolinone herbicides, and pharmaceuticals.[1][2][3] Its purity is critical for the successful synthesis of downstream products and for ensuring the final product's efficacy and safety. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides detailed application notes and protocols for the purification of this compound via recrystallization, enabling researchers to obtain high-purity material suitable for further synthetic applications. The compound typically appears as a white to off-white crystalline solid.[2]

Data Presentation

Solvent Properties and Recrystallization Systems

The selection of an appropriate solvent system is paramount for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For this compound, a solvent/anti-solvent system is often employed.

ParameterValueReference
Appearance White to off-white crystalline solid[2]
Melting Point 79-82 °C[4]
84 °C[5]
62-64 °C[6][7]
Solubility Soluble in water, ethanol, acetone, chloroform, methanol. Insoluble in benzene, toluene.[3]
Recrystallization SystemDescriptionPurity/YieldReference
Methylene Chloride / Hexane The crude solid is dissolved in methylene chloride, and hexane is added to induce crystallization.Yield: 11.2 g from 11.95 g crude[4]
Ethyl Acetate / n-Hexane The crude product is dissolved in heated ethyl acetate, followed by the addition of n-hexane as a salting-out agent to promote crystallization upon cooling.Yield: 90.5%, Purity: 98.5%[5]

Experimental Protocols

Protocol 1: Recrystallization using Methylene Chloride and Hexane

This protocol is effective for purifying crude this compound obtained as a solid after initial workup.

Materials:

  • Crude this compound

  • Methylene chloride (CH₂Cl₂)

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound solid into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methylene chloride to the flask and gently heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While stirring the clear solution, slowly add hexane dropwise. Continue adding hexane until the solution becomes persistently cloudy, indicating the point of saturation.

  • Redissolution: Add a few drops of methylene chloride to the cloudy solution until it becomes clear again. This ensures the solution is saturated at the elevated temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Recrystallization using Ethyl Acetate and n-Hexane

This protocol is particularly useful for purifying crude product obtained from synthesis, where the crude material might be an oil or a solid with different impurity profiles.[5]

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the crude this compound in ethyl acetate at a temperature between 20-65°C in an Erlenmeyer flask with stirring.[5] Use a minimal amount of solvent to ensure a saturated solution.

  • Addition of Anti-Solvent: To the warm solution, add n-hexane (approximately 10% of the ethyl acetate volume) as a salting-out agent.[5] The solution should become turbid.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a cold bath (0-4°C) to facilitate complete crystallization.[5]

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small portion of cold n-hexane.[5]

  • Drying: Dry the final product under vacuum to obtain pure this compound crystals.[5]

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying Crude Crude this compound Solvent Add Minimum Hot Solvent (e.g., Methylene Chloride or Ethyl Acetate) Crude->Solvent Dissolved Completely Dissolved Solution Solvent->Dissolved HotFilt Hot Filtration (Optional, if impurities present) Dissolved->HotFilt AntiSolvent Add Anti-Solvent (e.g., Hexane) Dissolved->AntiSolvent If no hot filtration HotFilt->AntiSolvent Cooling Slow Cooling to RT, then Ice Bath AntiSolvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Anti-Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure Pure Crystalline Product Drying->Pure

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2-Amino-2,3-dimethylbutyramide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The described reverse-phase HPLC (RP-HPLC) method is designed for high sensitivity, specificity, and reproducibility, making it suitable for quality control and impurity profiling in research and drug development settings.[2] This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow.

Introduction

This compound is a critical chiral building block in the synthesis of various chemical entities, including imidazolinone herbicides.[1] The purity of this intermediate is paramount as impurities can affect the yield, safety, and efficacy of the final product.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for assessing the purity of small molecule active pharmaceutical ingredients (APIs) and intermediates.[4][5] Its advantages include high resolution, sensitivity, and suitability for a wide range of compounds.[3]

This application note presents a specific RP-HPLC method for the purity analysis of this compound. The method is designed to separate the main compound from potential process-related impurities and degradation products.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (≥ 98%)

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

The use of a gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
22.0595
22.1955
25.0955

Table 2: Gradient Elution Program

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of methanol and water.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 mixture of methanol and water.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (50:50 methanol:water) to ensure the absence of system peaks.

  • Inject the standard solution five times to check for system suitability (see Table 3 for acceptance criteria).

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a high percentage of organic solvent before storing it according to the manufacturer's recommendations.

Purity Calculation

The purity of the sample is determined by the area percent method, assuming that all impurities have a similar response factor to the main peak at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

System Suitability

The system suitability parameters are established to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Table 3: System Suitability Acceptance Criteria

Sample Purity Data

The following table presents example data for the purity analysis of a sample of this compound.

Peak No.Retention Time (min)Peak AreaArea %Identification
13.5150000.3Impurity A
28.2495000099.0This compound
312.1350000.7Impurity B
Total 5000000 100.0

Table 4: Example Purity Analysis Results

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution system_suitability System Suitability (Inject Standard x5) prep_standard->system_suitability prep_sample Prepare Sample Solution sample_analysis Sample Analysis (Inject Sample x2) prep_sample->sample_analysis system_equilibration System Equilibration system_equilibration->system_suitability system_suitability->sample_analysis chromatogram_integration Integrate Peaks sample_analysis->chromatogram_integration purity_calculation Calculate Purity chromatogram_integration->purity_calculation

Caption: Workflow for HPLC purity analysis of this compound.

Discussion

The proposed RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The use of a C18 column offers good retention and separation of the analyte from potential non-polar impurities. The gradient elution ensures that both early and late-eluting impurities are effectively resolved. A detection wavelength of 210 nm is chosen as it provides good sensitivity for compounds with amide functional groups that may lack a strong chromophore.[6]

For comprehensive impurity profiling, especially for distinguishing between stereoisomers, a chiral HPLC method may be necessary.[7][8] Techniques such as pre-column derivatization with a chiral reagent or the use of a chiral stationary phase could be employed for the separation of enantiomers.[9][10]

Conclusion

The detailed HPLC method and protocols presented in this application note are suitable for the routine purity analysis of this compound in a quality control environment. The method is specific, systematic, and adheres to standard practices in pharmaceutical analysis. Further validation of this method should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.

References

Application Notes and Protocols: Synthesis of Imidazolinone Herbicides Using 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolinone herbicides are a critical class of agrochemicals that act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2] This mode of action provides broad-spectrum weed control with a high degree of crop selectivity and low mammalian toxicity.[2] A key building block in the synthesis of many potent imidazolinone herbicides, such as imazethapyr, is 2-Amino-2,3-dimethylbutyramide.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of imidazolinone herbicides utilizing this important intermediate.

Synthesis Pathway Overview

The general synthesis of imidazolinone herbicides from this compound involves the reaction of this intermediate with a substituted dicarboxylic acid or its anhydride. The process typically involves a condensation reaction to form an amide linkage, followed by cyclization to create the characteristic imidazolinone ring.

Application in Imazethapyr Synthesis

A prominent example of the use of this compound is in the industrial synthesis of imazethapyr. The core reaction involves the condensation of this compound with a derivative of 5-ethyl-2,3-pyridinedicarboxylic acid.

Chemical Synthesis Workflow

The following diagram illustrates a common synthetic route for imazethapyr, highlighting the role of this compound.

G cluster_0 Preparation of Pyridine Anhydride cluster_1 Condensation and Cyclization cluster_2 Purification 5-ethyl-2,3-pyridinedicarboxylic acid 5-ethyl-2,3-pyridinedicarboxylic acid 5-ethyl-2,3-pyridinedicarboxylic anhydride 5-ethyl-2,3-pyridinedicarboxylic anhydride 5-ethyl-2,3-pyridinedicarboxylic acid->5-ethyl-2,3-pyridinedicarboxylic anhydride Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->5-ethyl-2,3-pyridinedicarboxylic anhydride Reagent Intermediate Amide Intermediate Amide 5-ethyl-2,3-pyridinedicarboxylic anhydride->Intermediate Amide Reaction with This compound This compound This compound->Intermediate Amide Imazethapyr Imazethapyr Intermediate Amide->Imazethapyr Cyclization Crude Imazethapyr Crude Imazethapyr Imazethapyr->Crude Imazethapyr Purified Imazethapyr Purified Imazethapyr Crude Imazethapyr->Purified Imazethapyr Acidification & Crystallization

Caption: Synthetic pathway for imazethapyr.

Experimental Protocols

The following protocols are derived from established synthesis methodologies.[6][7] Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of Imazethapyr

Materials:

  • 5-ethyl-2,3-pyridinedicarboxylic acid

  • Acetic anhydride

  • Toluene or Xylene (solvent)

  • Methanol

  • This compound

  • Sodium methoxide (or other suitable base)

  • Hydrochloric acid or Sulfuric acid (for pH adjustment)

  • Water

  • Nitrogen gas supply

  • Reaction vessel with stirring and temperature control

  • HPLC for reaction monitoring

Procedure:

  • Formation of 5-ethyl-2,3-pyridinedicarboxylic anhydride:

    • Under a nitrogen atmosphere, add 5-ethyl-2,3-pyridinedicarboxylic acid and a solvent such as xylene to the reaction vessel. The mass of xylene should be approximately 5 times the mass of the dicarboxylic acid.[6]

    • Add acetic anhydride to the mixture. The molar ratio of 5-ethyl-2,3-pyridinedicarboxylic acid to acetic anhydride should be approximately 1:1.1.[6]

    • Heat the reaction mixture to a temperature between 30°C and 50°C and stir for approximately 1 hour.[6]

    • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Methanolysis of the Anhydride:

    • Cool the reaction mixture to 10°C.[6]

    • Slowly add methanol to the reaction mixture. The molar ratio of the initial 5-ethyl-2,3-pyridinedicarboxylic acid to methanol should be approximately 1:1.3.[6]

    • Allow the reaction to proceed for about 30 minutes at 10°C, monitoring by HPLC.[6]

  • Condensation and Cyclization:

    • To the reaction mixture, add solid sodium methoxide and this compound. The molar ratio of the initial 5-ethyl-2,3-pyridinedicarboxylic acid to this compound to sodium methoxide should be approximately 1:1.1:3.5.[6]

    • The reaction is carried out under alkaline conditions to facilitate the cyclization.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by HPLC), adjust the pH of the mixture using hydrochloric acid or sulfuric acid to precipitate the imazethapyr product.[6]

    • Perform an extraction with water.[6]

    • Collect the solid product by filtration, wash with a suitable solvent, and dry to obtain the final imazethapyr product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of imazethapyr using the described protocol.

ParameterValueReference
Yield 89.7%[6]
Purity (by HPLC) 98.4%[6]
Molar Ratio (Dicarboxylic Acid:Acetic Anhydride) 1:1.1[6]
Molar Ratio (Dicarboxylic Acid:Methanol) 1:1.3[6]
Molar Ratio (Dicarboxylic Acid:Amide:Base) 1:1.1:3.5[6]
Reaction Temperature (Anhydride Formation) 30-50°C[6]
Reaction Temperature (Methanolysis) 10°C[6]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and analysis of imidazolinone herbicides.

cluster_prep Synthesis cluster_purification Purification cluster_analysis Analysis Reactant_A 5-ethyl-2,3-pyridinedicarboxylic acid derivative Reaction Condensation & Cyclization Reactant_A->Reaction Reactant_B This compound Reactant_B->Reaction Crude_Product Crude Imazethapyr Reaction->Crude_Product Purification_Step Crystallization Crude_Product->Purification_Step Pure_Product Purified Imazethapyr Purification_Step->Pure_Product Analysis_Step HPLC, NMR, MS Pure_Product->Analysis_Step Final_Data Purity, Yield, Structure Confirmation Analysis_Step->Final_Data

Caption: General experimental workflow.

Conclusion

This compound is a versatile and essential intermediate for the synthesis of imidazolinone herbicides. The protocols and data presented provide a comprehensive guide for researchers in the field of agrochemical synthesis. Careful control of reaction conditions and stoichiometry is crucial for achieving high yields and purity of the final herbicidal products. Further research may focus on developing more sustainable and efficient catalytic systems for these transformations.

References

Application Notes and Protocols for Reaction Monitoring in 2-Amino-2,3-dimethylbutyramide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2,3-dimethylbutyramide is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its production, typically achieved through the hydrolysis of 2-amino-2,3-dimethylbutyronitrile, requires careful monitoring to ensure optimal yield, purity, and process safety. This document provides detailed application notes and protocols for various reaction monitoring techniques applicable to the synthesis of this compound.

The synthesis of this compound can be broadly categorized into two primary routes: chemical hydrolysis and enzymatic conversion.[1] Traditional chemical methods often employ strong acids or bases under harsh conditions, while enzymatic approaches utilizing nitrile hydratase offer a milder and more selective alternative.[1][2] Regardless of the chosen route, real-time or near-real-time monitoring of the reaction progress is crucial for process understanding, optimization, and control.

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[3][4] This approach moves away from traditional end-product testing towards a more proactive, science-based strategy of building quality into the product.[5] This document will detail the application of various PAT tools, including chromatography (HPLC and GC) and in-situ spectroscopy (Raman and NIR), for monitoring the production of this compound.

Synthesis Pathways

The production of this compound primarily proceeds via the hydrolysis of 2-Amino-2,3-dimethylbutyronitrile.

cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis 2-Amino-2,3-dimethylbutyronitrile_chem 2-Amino-2,3-dimethylbutyronitrile 2-Amino-2,3-dimethylbutyramide_chem This compound 2-Amino-2,3-dimethylbutyronitrile_chem->2-Amino-2,3-dimethylbutyramide_chem H₂SO₄, H₂O, Heat 2-Amino-2,3-dimethylbutyronitrile_enz 2-Amino-2,3-dimethylbutyronitrile 2-Amino-2,3-dimethylbutyramide_enz This compound 2-Amino-2,3-dimethylbutyronitrile_enz->2-Amino-2,3-dimethylbutyramide_enz Nitrile Hydratase, H₂O Reactor Chemical or Enzymatic Reactor In-situ_Probes In-situ Probes (Raman, NIR) Reactor->In-situ_Probes Automated_Sampling Automated Sampling Reactor->Automated_Sampling Data_Analysis Multivariate Data Analysis & Chemometrics In-situ_Probes->Data_Analysis Offline_Analysis Offline Analysis (HPLC, GC) Automated_Sampling->Offline_Analysis Offline_Analysis->Data_Analysis Real-time_Monitoring Real-time Monitoring & Feedback Data_Analysis->Real-time_Monitoring Process_Control Process Control System (e.g., Temperature, Dosing) Process_Control->Reactor Adjust CPPs Real-time_Monitoring->Process_Control

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2,3-dimethylbutyramide is a key intermediate in the synthesis of various agrochemicals, particularly imidazolinone herbicides, and pharmaceuticals. Its production on a larger scale requires robust and efficient synthetic methodologies. This document outlines two primary routes for the scale-up synthesis of this compound from its precursor, 2-Amino-2,3-dimethylbutyronitrile (ADBN): a traditional chemical hydrolysis method and a more sustainable enzymatic approach. While chemical methods are effective, they often involve harsh reaction conditions. Biocatalytic methods using nitrile hydratase enzymes present a milder and highly selective alternative.

Data Presentation

The following tables summarize the quantitative data for the different synthesis methods, allowing for easy comparison of key parameters.

Table 1: Comparison of Chemical and Enzymatic Synthesis Methods

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (Rhodococcus boritolerans)Enzymatic Synthesis (Nocardia globerula)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritolerans CCTCC M 208108Whole cells of Nocardia globerula CCTCC No:M209214
Reaction Temperature 0°C to 100

Application Note: Analytical Characterization of 2-Amino-2,3-dimethylbutyramide by NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2,3-dimethylbutyramide is a chiral amino acid derivative of significant interest in pharmaceutical and chemical research due to its potential as a building block in the synthesis of novel therapeutic agents and peptidomimetics. Its unique structure, featuring a quaternary carbon and multiple stereocenters, necessitates thorough analytical characterization to ensure identity, purity, and structural integrity. This application note provides a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two powerful techniques for elucidating molecular structure.

Principle and Instrumentation

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy identifies the different types of protons and their neighboring environments, while ¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

b. ¹H NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Acquisition Time: 3.98 s

c. ¹³C NMR Data Acquisition:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy

a. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

b. Data Acquisition:

  • Instrument: FT-IR Spectrometer with a diamond ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Data Format: Transmittance

Data Presentation and Interpretation

Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.5Broad Singlet1HAmide (-CO NH aHb)
~ 5.5 - 6.0Broad Singlet1HAmide (-CO NH aH b)
~ 1.8 - 2.2Multiplet1H-CH (CH₃)₂
~ 1.5 - 1.8Broad Singlet2HAmino (-NH ₂)
~ 1.25Singlet3HQuaternary -CH
~ 0.95Doublet3HIsopropyl -CH(CH ₃)a(CH₃)b
~ 0.85Doublet3HIsopropyl -CH(CH₃)a(CH ₃)b

Note: The chemical shifts of amide and amine protons are highly dependent on solvent and concentration and may exchange with deuterium in solvents like D₂O.

Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Assignment
~ 175 - 180Amide Carbonyl (C =O)
~ 58 - 62Quaternary Carbon (C (NH₂)(CH₃))
~ 33 - 37Methine Carbon (-C H(CH₃)₂)
~ 23 - 27Quaternary Methyl Carbon (-C(C H₃))
~ 17 - 20Isopropyl Methyl Carbon (-CH(C H₃)a(CH₃)b)
~ 16 - 19Isopropyl Methyl Carbon (-CH(CH₃)a(C H₃)b)

Note: The exact chemical shifts can vary slightly based on the solvent and experimental conditions.

Predicted IR Absorption Frequencies for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3180Medium, BroadN-H Stretch (Amine and Amide)
2960 - 2870StrongC-H Stretch (Alkyl)
~ 1680 - 1640StrongC=O Stretch (Amide I band)
~ 1640 - 1550MediumN-H Bend (Amine and Amide II band)
1470 - 1450MediumC-H Bend (CH₃)
1385 - 1365MediumC-H Bend (Isopropyl split)
~ 1250 - 1000MediumC-N Stretch

Visualized Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Experiment (¹H and ¹³C) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process integrate Peak Integration & Referencing process->integrate analyze Spectral Analysis integrate->analyze

Caption: NMR Experimental Workflow.

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing clean Clean ATR Crystal background Acquire Background Spectrum clean->background load_sample Load Sample onto Crystal background->load_sample setup_ir Setup FT-IR Parameters load_sample->setup_ir acquire_ir Acquire Sample Spectrum setup_ir->acquire_ir process_ir Background Correction acquire_ir->process_ir analyze_ir Peak Picking & Interpretation process_ir->analyze_ir

Caption: FT-IR Experimental Workflow.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive analytical characterization of this compound. The presented protocols and expected spectral data serve as a valuable resource for researchers and scientists in confirming the structure and purity of this important chemical entity. The detailed methodologies ensure reproducibility and reliability of the analytical results, which are crucial for applications in drug development and chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: 2-Amino-2,3-dimethylbutyramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-2,3-dimethylbutyramide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main routes for synthesizing this compound are chemical hydrolysis and enzymatic hydration. The most common chemical method involves the hydrolysis of the precursor, 2-Amino-2,3-dimethylbutyronitrile, using a strong acid like concentrated sulfuric acid. A more environmentally friendly alternative is the use of nitrile hydratase enzymes from microorganisms such as Rhodococcus boritolerans or Nocardia globerula to catalyze the hydration of the nitrile.

Q2: What is the typical starting material for the synthesis?

A2: The synthesis typically starts from 2-Amino-2,3-dimethylbutyronitrile. This precursor is commonly synthesized via the Strecker reaction, using 3-methyl-2-butanone, ammonia, and a cyanide source. The purity of this starting material is crucial for achieving a high yield in the subsequent conversion to the amide.

Q3: What are the main advantages and disadvantages of chemical versus enzymatic synthesis?

A3: Chemical synthesis using strong acids is a well-established method but often requires harsh reaction conditions, such as high temperatures and extreme pH levels, which can lead to side reactions and purification challenges. Enzymatic synthesis, on the other hand, offers milder reaction conditions, high selectivity, and is more environmentally benign. However, enzyme activity can be sensitive to substrate and product inhibition.

Troubleshooting Guides

Low Product Yield

Problem: The final yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps
Incomplete Reaction (Chemical Synthesis) - Verify Reaction Time and Temperature: Ensure the reaction is heated to and maintained at the recommended temperature (e.g., 100°C) for the specified duration (e.g., one hour). - Check Acid Concentration: Use concentrated sulfuric acid as specified in the protocol. Dilute acid may not be effective.
Enzyme Inhibition (Enzymatic Synthesis) - Substrate/Product Inhibition: High concentrations of the starting nitrile or the final amide product can inhibit the nitrile hydratase. Consider a fed-batch approach where the substrate is added gradually to maintain a low concentration. A biphasic system (e.g., n-hexane/water) can also help by partitioning the inhibitor out of the aqueous phase. - Cyanide Inhibition: The starting material, 2-amino-2,3-dimethylbutyronitrile, can dissociate to release cyanide ions, which inhibit the enzyme. Lowering the reaction temperature (e.g., to 10°C) can help overcome this inhibition.
Poor Quality Starting Material - Purity of 2-Amino-2,3-dimethylbutyronitrile: Impurities in the starting nitrile can interfere with the reaction. Purify the nitrile by vacuum distillation before use.
Losses During Workup and Purification - Incomplete Extraction: The product is extracted from the neutralized reaction mixture. Ensure a sufficient number of extractions (e.g., five times with methylene chloride) are performed to maximize recovery. - Inefficient Crystallization: For purification by crystallization, ensure proper solvent ratios (e.g., ethyl acetate with n-hexane as an anti-solvent) and cooling conditions (e.g., 0-4°C) are used.

Quantitative Data Summary

The following table summarizes typical quantitative data for both chemical and enzymatic synthesis methods.

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (Rhodococcus boritolerans)Enzymatic Synthesis (Nocardia globerula)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritolerans CCTCC M 208108Whole cells of Nocardia globerula CCTCC No:M209214
Reaction Temperature 0°C to

optimization of reaction conditions for enzymatic synthesis of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 2-Amino-2,3-dimethylbutyramide (ADBA).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of ADBA from 2-Amino-2,3-dimethylbutyronitrile (ADBN) using nitrile hydratase (NHase).

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Inactive enzyme due to improper storage or handling.Ensure the enzyme or whole-cell catalyst is stored at the recommended temperature and handled according to the supplier's instructions.
Suboptimal reaction pH.Verify and adjust the pH of the reaction mixture to the optimal range for the specific nitrile hydratase being used. Many Rhodococcus strains tolerate alkaline pH, up to 9.3.[1][2][3]
Presence of inhibitors.Heavy metal ions such as Cu2+, Zn2+, and Ni2+, as well as chelating agents like EDTA, can inhibit NHase activity.[1] Ensure all reagents and equipment are free from these contaminants.
Insufficient cobalt ion concentration (for Co-type NHase).Cobalt is a crucial cofactor for many nitrile hydratases.[4][5] Supplement the culture medium or reaction buffer with cobalt ions (e.g., 0.2 mM Co²⁺) during cell cultivation and the enzymatic reaction.[6]
Low Product Yield Substrate (ADBN) degradation.The substrate, α-aminonitrile (ADBN), is thermolabile and can decompose, especially at higher temperatures, forming cyanide which inhibits the enzyme.[1][6] Maintain a low reaction temperature, for instance, around 10°C, to minimize substrate degradation and subsequent enzyme inhibition.[1][2][3]
Product inhibition.High concentrations of the product, ADBA, can inhibit the enzyme. A product tolerance of up to 40 g/L has been observed in some strains.[1][2][3][7]
Substrate inhibition.High initial concentrations of ADBN can inhibit or inactivate the nitrile hydratase.
Poor enzyme stability under reaction conditions.Most nitrile hydratases have poor thermal stability and are unstable above 20-30°C.[4]
Reaction Stops Prematurely Cyanide inhibition.As ADBN degrades, the released cyanide ions inhibit the nitrile hydratase.[1][6]
Depletion of substrate.In a batch reaction, the substrate will be consumed over time.
Enzyme inactivation over time.Prolonged reaction times, especially at suboptimal conditions, can lead to enzyme denaturation and inactivation.
Difficulty in Product Separation Emulsion formation in biphasic systems.Vigorous agitation of an aqueous-organic biphasic system can lead to the formation of a stable emulsion, complicating phase separation.
Co-precipitation of product with biomass.If using a whole-cell catalyst, the product may adsorb to or be trapped within the cell mass.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic synthesis of ADBA?

The optimal temperature is a trade-off between enzyme activity and the stability of the substrate (ADBN). While some nitrile hydratases show maximum activity at higher temperatures (e.g., 35°C), the substrate is prone to degradation, leading to cyanide formation which inhibits the enzyme.[1][6] Therefore, a lower temperature, typically around 10°C, is often used to minimize substrate degradation and overcome cyanide inhibition, leading to higher overall product yields.[1][2][3][7]

Q2: What is the ideal pH for the reaction?

Nitrile hydratases from organisms like Rhodococcus boritolerans have been shown to be tolerant to alkaline conditions, with successful reactions carried out at a pH of up to 9.3.[1][2][3] The optimal pH can vary depending on the specific enzyme source, but a neutral to slightly alkaline pH is generally a good starting point.

Q3: Should I use a whole-cell catalyst or a purified enzyme?

Whole-cell biocatalysts are often preferred for industrial applications as they are more cost-effective to prepare and can exhibit higher stability.[8] The cell provides a protective environment for the enzyme. Purified enzymes may be used for smaller-scale research where a cleaner reaction system is desired.

Q4: How can I overcome substrate and product inhibition?

A fed-batch strategy, where the substrate is added incrementally, is an effective way to maintain a low substrate concentration and avoid inhibition.[9] To mitigate product inhibition, a biphasic system (e.g., n-hexane/water or HFE-7100/H₂O) can be employed.[1] In such a system, the product is extracted into the organic phase as it is formed, reducing its concentration in the aqueous phase where the enzyme is located.[1]

Q5: My enzyme is a Co-type nitrile hydratase. What should I consider?

For cobalt-dependent nitrile hydratases, the presence of cobalt ions is essential for both the enzyme's synthesis during microbial cultivation and its catalytic activity.[4] Ensure that the culture medium and reaction buffer are supplemented with an appropriate concentration of a cobalt salt (e.g., CoCl₂).

Q6: Can the whole-cell catalyst be reused?

Yes, whole-cell catalysts of strains like Rhodococcus boritolerans have been successfully reused multiple times.[1][2][3] Reusability can be improved by stopping the reaction before the cyanide concentration becomes inhibitory (e.g., below 2 mM) and then separating the cells for the next batch.[1][2][3]

Data Presentation

Table 1: Optimized Reaction Conditions for ADBA Synthesis

ParameterRhodococcus boritolerans CCTCC M 208108Pseudonocardia thermophila JCM3095 (Recombinant E. coli)Nocardia globerula CCTCC M209214
Reaction System n-hexane/water biphasic (30/70 v/v)[1][2][3]Aqueous[6]Aqueous[10]
Temperature 10°C[1][2][3]35°C (optimal for activity)[6]15 - 40°C[10]
pH Up to 9.3[1][2][3]Not specified6.0 - 10.0[10]
Biocatalyst Whole cells[1][2]Whole cells[6]Whole cells[10]
Substrate Conc. Fed-batch[1]Not specified0.03 - 0.3 M (can be fed-batch)[10]

Table 2: Performance Metrics of Enzymatic ADBA Synthesis

MetricRhodococcus boritolerans CCTCC M 208108Rhodococcus qingshengiiNocardia globerula CCTCC M209214
Product Conc. 50 g/L[1][2][3]33.8 g/L[7]0.191 M (~27.5 g/L)[10]
Yield 91%[1][2][3]84.5%[7]95.5%[10]
Catalyst Productivity 6.3 g product/g catalyst (single use) 12.3 g product/g catalyst (reused twice)[1][2][3]Not specifiedNot specified
Reaction Time 19 hours (fed-batch)[1]Not specified40 minutes (batch)[10]

Experimental Protocols

Microbial Cultivation for Whole-Cell Biocatalyst Production (General Protocol for Rhodococcus sp.)
  • Seed Culture Preparation: Inoculate a loopful of Rhodococcus sp. from a slant into a flask containing a suitable seed medium. Incubate at 30°C with shaking (e.g., 150 rpm) for approximately 24 hours.

  • Production Culture: Transfer the seed culture into a larger volume of production medium. The production medium is often supplemented with an inducer for nitrile hydratase expression and a cobalt salt (e.g., CoCl₂).

  • Cultivation: Incubate the production culture at 30°C with shaking for 24-48 hours, or until the desired cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) to remove residual medium components. The resulting wet cell paste is the whole-cell biocatalyst.

Enzymatic Synthesis of ADBA in an Aqueous System
  • Reaction Setup: Suspend the prepared wet cells in a buffer solution (pH 7.0-9.0) in a reaction vessel. The cell concentration can range from 5 to 50 g/L (wet weight).[9][10]

  • Temperature Control: Equilibrate the reaction mixture to the desired temperature (e.g., 10°C or 30°C) with stirring.

  • Substrate Addition: Add the substrate, 2-Amino-2,3-dimethylbutyronitrile (ADBN), to the desired final concentration (e.g., 0.1 M). For a fed-batch reaction, add the substrate incrementally to maintain a low concentration.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of ADBA and/or the disappearance of ADBN using a suitable analytical method (e.g., HPLC or GC).

  • Reaction Termination and Product Isolation: Once the reaction is complete, terminate it by separating the cell catalyst (e.g., by centrifugation). The supernatant containing the product can then be subjected to further purification steps if required.

Enzymatic Synthesis of ADBA in a Biphasic System
  • Reaction Setup: Prepare a biphasic system in the reaction vessel, for example, a 30/70 (v/v) mixture of n-hexane and an aqueous buffer.[1][2][3]

  • Catalyst Addition: Suspend the whole-cell biocatalyst in the aqueous phase of the biphasic system.

  • Temperature Control and Agitation: Bring the mixture to the desired reaction temperature (e.g., 10°C) with gentle agitation to ensure mixing of the two phases without forming a stable emulsion.

  • Substrate Addition: Add the ADBN substrate. In a biphasic system, the substrate may be added to either phase, but it will partition between the two. A fed-batch approach is recommended.

  • Monitoring and Work-up: Monitor the reaction as described for the aqueous system. After completion, the phases can be separated to isolate the product, which will be distributed between the aqueous and organic layers.

Visualizations

Caption: Workflow for the enzymatic synthesis of ADBA.

troubleshooting_logic start Low Product Yield? q_activity Is enzyme activity confirmed? start->q_activity check_enzyme Check Enzyme Storage & Handling q_activity->check_enzyme No check_conditions Verify pH & Temperature q_activity->check_conditions No check_cofactors Ensure Co-factor (e.g., Cobalt) Presence q_activity->check_cofactors No q_inhibition Signs of Inhibition? q_activity->q_inhibition Yes sol_temp Lower Temperature (e.g., 10°C) to reduce ADBN degradation q_inhibition->sol_temp Yes sol_fed_batch Implement Fed-Batch Substrate Addition q_inhibition->sol_fed_batch Yes sol_biphasic Use Biphasic System to remove product q_inhibition->sol_biphasic Yes success Yield Improved sol_temp->success sol_fed_batch->success sol_biphasic->success

Caption: Troubleshooting logic for low ADBA yield.

References

Technical Support Center: Overcoming Product Inhibition in Nitrile Hydratase-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering product inhibition in nitrile hydratase (NHase)-catalyzed synthesis.

Troubleshooting Guides

Issue: My nitrile hydratase reaction stops before full substrate conversion.

Possible Cause: Your enzyme may be experiencing product inhibition, where the accumulating amide product binds to the enzyme and reduces its activity.

Answer:

  • Confirm Product Inhibition: First, verify that product inhibition is the cause. You can do this by running the reaction with varying initial concentrations of the product and observing the effect on the initial reaction rate. A decrease in reaction rate with increasing product concentration indicates product inhibition.

  • Implement a Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach can maintain a low substrate and product concentration, mitigating inhibition. A continuous or intermittent feed of the nitrile substrate can prevent the accumulation of the amide product to inhibitory levels.

  • Consider Enzyme Immobilization: Immobilizing the nitrile hydratase can sometimes alleviate product inhibition. The microenvironment of the immobilized enzyme can be altered, potentially reducing the inhibitory effect of the product. Immobilization also offers the benefit of easier enzyme recovery and reuse.

  • Protein Engineering: If feasible, consider using a nitrile hydratase mutant with improved tolerance to the product. Site-directed mutagenesis of residues in or near the active site can reduce the enzyme's affinity for the amide product.

Issue: How can I quantify the extent of product inhibition?

Answer:

To quantify product inhibition, you need to determine the inhibition constant (Kᵢ). This value represents the concentration of the inhibitor (in this case, the amide product) that results in 50% inhibition of the enzyme activity. A lower Kᵢ value indicates a more potent inhibitor.

You can determine the Kᵢ by measuring the initial reaction rates at various substrate and product concentrations. Then, you can use graphical methods like a Dixon plot or non-linear regression analysis of the data fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive inhibition).

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of nitrile hydratase?

A1: Product inhibition occurs when the amide product of the nitrile hydratase reaction binds to the enzyme, thereby reducing its catalytic activity. This is a common issue in biocatalysis that can lead to incomplete substrate conversion and lower product yields. The amide product can compete with the nitrile substrate for binding to the active site (competitive inhibition) or bind to a different site on the enzyme to reduce its efficiency (non-competitive or uncompetitive inhibition).

Q2: Are there any specific nitrile hydratase mutants that are known to be more resistant to product inhibition?

A2: Yes, researchers have developed nitrile hydratase mutants with enhanced tolerance to amide products. These are often created through site-directed mutagenesis of amino acid residues within the enzyme's active site or substrate/product binding tunnel. For example, mutations in the β-subunit of NHase have been shown to improve stability and, in some cases, product tolerance. Specific mutations are often enzyme and substrate/product dependent and may require rational design or directed evolution approaches to identify.

Q3: Can changing the reaction conditions help to overcome product inhibition?

A3: Yes, optimizing reaction conditions can help mitigate product inhibition. Lowering the reaction temperature can sometimes reduce the inhibitory effect of the product, although it will also decrease the overall reaction rate. Adjusting the pH may also influence the binding affinity of the product to the enzyme. However, process strategies like fed-batch substrate addition are generally more effective than simple adjustments to reaction conditions.

Q4: What are the advantages of using a fed-batch process?

A4: A fed-batch process helps to maintain low concentrations of both the substrate (which can also be inhibitory at high concentrations) and the product. This strategy prevents the accumulation of the amide product to levels that cause significant inhibition, allowing the reaction to proceed to a higher conversion. It is a widely used strategy in industrial biotransformations to overcome substrate and product inhibition.

Q5: Is enzyme immobilization always effective in reducing product inhibition?

A5: While enzyme immobilization can be an effective strategy, its success in reducing product inhibition is not guaranteed and depends on the specific enzyme, the immobilization method, and the support material used. Immobilization can alter the enzyme's microenvironment, which may affect its kinetic properties and interaction with the product. It is recommended to screen different immobilization techniques and supports to find the most suitable one for your specific application.

Data Presentation

Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant Nitrile Hydratases

EnzymeSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)ProductKᵢ (mM)Reference
Rhodococcus rhodochrous J1 (Wild-Type)3-Cyanopyridine200370Nicotinamide-
Rhodococcus rhodochrous PA-34 (Mutant 4D)3-Cyanopyridine102350.8Nicotinamide-
Brevibacterium R-312 (Crude extract)3-Cyanopyridine285.8Nicotinamide36
Comamonas testosteroni Ni1 (Wild-Type)Acrylonitrile2051100Acrylamide-
Comamonas testosteroni Ni1 (αR157A Mutant)Acrylonitrile20510Acrylamide-

Note: The lack of Kᵢ values in some entries highlights a common gap in the literature. Researchers are encouraged to determine and report these values for their specific systems.

Experimental Protocols

Protocol 1: Determination of Product Inhibition Constant (Kᵢ)

This protocol outlines a general method for determining the Kᵢ of an amide product for a nitrile hydratase.

Materials:

  • Purified nitrile hydratase

  • Nitrile substrate

  • Amide product (inhibitor)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer or HPLC for product quantification

  • Temperature-controlled incubator/water bath

Methodology:

  • Enzyme Activity Assay:

    • Prepare a stock solution of the nitrile substrate in the reaction buffer.

    • Prepare a stock solution of the purified nitrile hydratase in the reaction buffer.

    • Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.

    • Initiate the reaction by adding the enzyme and monitor the formation of the amide product over time using a suitable analytical method (e.g., HPLC or spectrophotometry).

    • Determine the initial reaction rates (V₀) from the linear portion of the product formation curve.

    • Plot V₀ versus substrate concentration and determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) using non-linear regression analysis.

  • Inhibition Studies:

    • Prepare a series of stock solutions of the amide product (inhibitor) in the reaction buffer.

    • Set up multiple sets of reactions. Each set should have a fixed concentration of the inhibitor and varying concentrations of the substrate. Include a control set with no inhibitor.

    • For each reaction, add the buffer, substrate, and inhibitor, and pre-incubate at the desired reaction temperature.

    • Initiate the reaction by adding a fixed amount of the enzyme.

    • Measure the initial reaction rates for all reactions.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentration for each inhibitor concentration.

    • To determine the type of inhibition and the Kᵢ value, use one of the following methods:

      • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive). The Kᵢ can be calculated from the intercepts and slopes of the lines.

      • Dixon Plot: Plot 1/V₀ versus inhibitor concentration at different fixed substrate concentrations. The intersection of the lines can be used to determine -Kᵢ.

      • Non-linear Regression: Fit the entire dataset to the appropriate Michaelis-Menten equation modified for competitive, non-competitive, or uncompetitive inhibition using a suitable software package. This method is generally the most accurate.

Protocol 2: Site-Directed Mutagenesis to Enhance Product Tolerance

This protocol provides a general workflow for creating nitrile hydratase mutants with potentially improved product tolerance.

Materials:

  • Plasmid DNA containing the wild-type nitrile hydratase gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • Appropriate growth media and antibiotics

Methodology:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change(s) to alter the amino acid sequence of the nitrile hydratase.

  • Mutagenesis PCR:

    • Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform thermal cycling to amplify the entire plasmid, incorporating the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on an appropriate selective medium (containing an antibiotic).

  • Verification:

    • Pick individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA from each culture.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Characterization:

    • Express the mutant nitrile hydratase from the sequence-verified clones.

    • Purify the mutant protein.

    • Characterize the kinetic properties of the mutant enzyme, including its Kₘ, Vₘₐₓ, and importantly, its Kᵢ for the amide product, as described in Protocol 1.

    • Compare the kinetic parameters of the mutant with the wild-type enzyme to assess the impact of the mutation on product tolerance.

Visualizations

Troubleshooting_Product_Inhibition start Reaction stops prematurely or rate decreases significantly is_inhibition Is it product inhibition? start->is_inhibition confirm_inhibition Run reaction with initial product addition. Does the rate decrease? is_inhibition->confirm_inhibition Yes other_issues Investigate other potential issues: - Substrate instability - Enzyme denaturation (pH, temp) - Substrate inhibition is_inhibition->other_issues No fed_batch Implement Fed-Batch Strategy confirm_inhibition->fed_batch Yes immobilization Immobilize the Enzyme confirm_inhibition->immobilization Yes protein_engineering Protein Engineering (Site-Directed Mutagenesis) confirm_inhibition->protein_engineering Yes end Problem Resolved fed_batch->end immobilization->end protein_engineering->end other_issues->start Experimental_Workflow_Mutagenesis start Identify Target Residues for Mutagenesis (e.g., active site, substrate tunnel) primer_design Design Mutagenic Primers start->primer_design pcr Site-Directed Mutagenesis PCR primer_design->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transformation Transformation into E. coli dpni->transformation screening Screening and Selection of Mutants transformation->screening sequencing DNA Sequencing to Verify Mutation screening->sequencing expression Protein Expression and Purification sequencing->expression characterization Kinetic Characterization (Km, Vmax, Ki) expression->characterization compare Compare with Wild-Type Enzyme characterization->compare improved Product Tolerant Mutant Identified compare->improved Improved Tolerance reiterate Reiterate Design and Mutagenesis compare->reiterate No Improvement Product_Inhibition_Mechanism cluster_0 Normal Catalytic Cycle cluster_1 Competitive Product Inhibition Enzyme Nitrile Hydratase (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES EP Enzyme-Product Complex (EP) ES->EP k_cat EP->Enzyme Product Product (P) (Amide) EP->Product Substrate Substrate (S) (Nitrile) Substrate->ES EI Enzyme-Inhibitor Complex (EI) (Inactive) Product_inhibitor Product (P) as Inhibitor (I) Product_inhibitor->EI Enzyme_inhibited Nitrile Hydratase (E) Enzyme_inhibited->EI

stability issues of 2-Amino-2,3-dimethylbutyramide under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-2,3-dimethylbutyramide under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

Q2: What are the primary degradation products of this compound upon hydrolysis?

A2: The hydrolysis of this compound is expected to yield 2-amino-2,3-dimethylbutyric acid and ammonia. Under acidic conditions, the ammonia will be protonated to form an ammonium salt, while under basic conditions, the carboxylic acid will exist as a carboxylate salt.

Q3: My solution of this compound shows a decrease in potency over time. What could be the cause?

A3: A decrease in potency is likely due to chemical degradation, primarily hydrolysis of the amide bond. The rate of this degradation is highly dependent on the pH and temperature of your solution. If your solution is acidic or basic, and/or stored at elevated temperatures, accelerated degradation is expected. It is also important to consider the purity of the starting material and the presence of any catalysts.

Q4: How can I minimize the degradation of this compound in my experimental solutions?

A4: To minimize degradation, it is recommended to prepare solutions of this compound in a buffer system that maintains a near-neutral pH (approximately pH 6-8). Solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, consider preparing solutions fresh before use or storing them frozen.

Q5: Are there any known incompatibilities of this compound with common excipients or reagents?

A5: this compound should be stored away from strong acids and oxidizing agents to prevent decomposition.[1] While specific incompatibility studies with a wide range of excipients are not publicly available, care should be taken when formulating with acidic or basic excipients that could alter the pH of the microenvironment and accelerate hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid loss of compound in solution. The pH of the solution is too acidic or basic.Measure the pH of your solution and adjust to a neutral range (pH 6-8) using a suitable buffer.
The solution is being stored at an elevated temperature.Store solutions at refrigerated temperatures (2-8 °C). For longer-term stability, consider storing aliquots frozen.
Appearance of unknown peaks in my analytical chromatogram. These are likely degradation products from hydrolysis.Conduct a forced degradation study (see experimental protocols below) to confirm the identity of the degradation products. Develop a stability-indicating analytical method capable of resolving the parent compound from its degradants.
Variability in experimental results between batches of solutions. Inconsistent pH of the prepared solutions.Standardize the solution preparation procedure, ensuring the use of calibrated pH meters and appropriate buffers.
Degradation during the experimental procedure.If your experiment involves incubation at elevated temperatures or extreme pH, be aware that the compound may be degrading during the experiment. Incorporate appropriate controls to account for this.

Data Presentation

Table 1: Expected pH-Dependent Stability of this compound (Hypothetical Data)

pHTemperature (°C)Half-life (t½) (days)Primary Degradation Pathway
2.0405Acid-catalyzed hydrolysis
4.04030Acid-catalyzed hydrolysis
6.040> 200Minimal hydrolysis
7.040> 200Minimal hydrolysis
8.04050Base-catalyzed hydrolysis
10.0408Base-catalyzed hydrolysis

Note: This table presents hypothetical data based on the general behavior of amides to illustrate expected trends. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To investigate the degradation of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water (e.g., Milli-Q or equivalent)

  • pH meter

  • Volumetric flasks

  • Pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic Hydrolysis: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final volume.

    • Basic Hydrolysis: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to the final volume.

    • Neutral Hydrolysis: To a volumetric flask, add a known volume of the stock solution and dilute with purified water to the final volume.

    • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stock solution to the same final concentration as the stress samples.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). It is advisable to take samples at multiple time points to monitor the progression of degradation.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of each sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each condition.

    • Identify and quantify the major degradation products.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) 2-Amino-2,3-dimethylbutyramide_acid This compound Protonated_Amide Protonated Amide (Intermediate) 2-Amino-2,3-dimethylbutyramide_acid->Protonated_Amide + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_acid + H2O 2-Amino-2,3-dimethylbutyric_Acid 2-Amino-2,3-dimethylbutyric Acid Tetrahedral_Intermediate_acid->2-Amino-2,3-dimethylbutyric_Acid - NH3, + H+ Ammonium_Ion Ammonium Ion (NH4+) Tetrahedral_Intermediate_acid->Ammonium_Ion - R-COOH 2-Amino-2,3-dimethylbutyramide_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate 2-Amino-2,3-dimethylbutyramide_base->Tetrahedral_Intermediate_base + OH- Carboxylate_Salt 2-Amino-2,3-dimethylbutyrate Tetrahedral_Intermediate_base->Carboxylate_Salt - NH2- Ammonia Ammonia (NH3) Tetrahedral_Intermediate_base->Ammonia - R-COO- Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Stress (0.1 M HCl) Stock->Acid Base Basic Stress (0.1 M NaOH) Stock->Base Neutral Neutral Stress (Water) Stock->Neutral Control Control Solution Stock->Control Incubate Incubate all samples (e.g., 60°C for 24h) Acid->Incubate Base->Incubate Neutral->Incubate Control->Incubate Neutralize Neutralize Acid/Base Samples Incubate->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Data Evaluate Data: - % Degradation - Identify Degradants HPLC->Data

References

minimizing impurity formation during 2-Amino-2,3-dimethylbutyramide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Amino-2,3-dimethylbutyramide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial synthesis routes for this compound start from the precursor 2-Amino-2,3-dimethylbutyronitrile (ADBN). These routes are:

  • Chemical Hydrolysis: This method typically employs strong acids, such as concentrated sulfuric acid, to hydrolyze the nitrile group of ADBN to a primary amide.[1]

  • Enzymatic Hydrolysis: This more environmentally friendly approach utilizes nitrile hydratase enzymes from microorganisms like Rhodococcus boritolerans or Nocardia globerula to catalyze the hydration of the nitrile to the amide.[1] This method is known for its high selectivity under milder reaction conditions.

Q2: What is the most common impurity in the chemical hydrolysis method?

A2: The most prevalent impurity in the acid-catalyzed chemical hydrolysis is the over-hydrolysis product, 2-amino-2,3-dimethylbutyric acid . This occurs when the reaction conditions are too harsh or the reaction time is prolonged, leading to the hydrolysis of the newly formed amide.[2]

Q3: What are the main challenges in the enzymatic hydrolysis method?

A3: The primary challenge in the enzymatic synthesis is the potential for inhibition of the nitrile hydratase enzyme . This can be caused by residual cyanide from the synthesis of the starting material, 2-Amino-2,3-dimethylbutyronitrile. Careful control of reaction conditions, such as temperature, can help mitigate this inhibition.

Q4: Where does the starting material, 2-Amino-2,3-dimethylbutyronitrile (ADBN), come from?

A4: ADBN is typically synthesized via the Strecker reaction , which involves the reaction of 3-methyl-2-butanone with ammonia and a cyanide source.[3][4]

Troubleshooting Guides

Issue 1: High Levels of 2-amino-2,3-dimethylbutyric acid Impurity in Chemical Hydrolysis

Cause: Over-hydrolysis of the desired amide product. This is often due to excessively harsh reaction conditions.

Solutions:

  • Temperature Control: Avoid excessively high reaction temperatures. While one patented method uses 100°C, careful monitoring and optimization are key.[5] Consider running the reaction at a lower temperature for a longer duration.

  • Reaction Time: Monitor the reaction progress closely using analytical techniques like HPLC or GC. Stop the reaction as soon as the starting nitrile has been consumed to prevent the accumulation of the carboxylic acid impurity.

  • Acid Concentration: While concentrated sulfuric acid is commonly used, its concentration can be optimized. Using a slightly less concentrated acid solution may slow down the over-hydrolysis of the amide.

  • Alternative Reagents: For a more selective conversion of nitriles to amides with potentially less over-hydrolysis, consider using a mixture of trifluoroacetic acid (TFA) and sulfuric acid.[6][7][8]

Issue 2: Low Yield in this compound Synthesis (Both Methods)

Cause: Incomplete reaction or side reactions consuming the starting material or product.

Solutions:

  • Check Starting Material Quality: Ensure the purity of the starting material, 2-Amino-2,3-dimethylbutyronitrile. Impurities from the Strecker synthesis can interfere with the hydrolysis reaction. A potential byproduct of the Strecker synthesis is the corresponding cyanohydrin (2-hydroxy-2,3-dimethylbutanenitrile).

  • Optimize Reaction Conditions:

    • Chemical Hydrolysis: Ensure the temperature is sufficient for the reaction to proceed to completion without significant degradation. The addition of the nitrile to the cold sulfuric acid should be slow to avoid initial temperature spikes.[1]

    • Enzymatic Hydrolysis: Verify the activity of the enzyme. Ensure the pH and temperature are within the optimal range for the specific nitrile hydratase being used. Substrate or product inhibition can also lower the yield; a fed-batch approach for substrate addition might be beneficial.[1]

Issue 3: Inconsistent Results in Enzymatic Hydrolysis

Cause: Variability in enzyme activity or inhibition.

Solutions:

  • Enzyme Quality: Use a reliable source for the nitrile hydratase or whole-cell catalyst and ensure proper storage and handling to maintain its activity.

  • Cyanide Inhibition: If the starting nitrile contains residual cyanide, this can inhibit the enzyme. Consider purifying the 2-Amino-2,3-dimethylbutyronitrile before the enzymatic step. Running the reaction at a lower temperature (e.g., 10°C) has been shown to overcome cyanide inhibition.

  • pH Control: Maintain the optimal pH of the reaction mixture throughout the process, as enzyme activity is highly pH-dependent.

Data Presentation

Table 1: Comparison of Chemical and Enzymatic Synthesis Methods

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (Rhodococcus boritolerans)Enzymatic Synthesis (Nocardia globerula)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritoleransWhole cells of Nocardia globerula
Reaction Temperature 0°C to 100°C[1]10°C20 - 40°C[1]
Reaction pH Strongly Acidic, then Basic[1]Alkaline (up to 9.3)[1]6.0 - 10.0[1]
Reported Yield ~82%[5] to 95% (after purification)Up to 91%Up to 95.5%[5]
Reported Purity ~96% (after purification)High selectivity, minimal byproducts~98.5% (after purification)[5]

Experimental Protocols

Protocol 1: Chemical Hydrolysis using Sulfuric Acid

This protocol is based on the method described in US Patent 6,339,158.

Materials:

  • (-)-2-Amino-2,3-dimethylbutyronitrile

  • Concentrated Sulfuric Acid

  • Concentrated Ammonium Hydroxide

  • Methylene Chloride

  • Hexane

  • Ice-acetone bath

  • Reaction flask with stirring and temperature control

  • Extraction Funnel

  • Rotary evaporator

Procedure:

  • Cool 29.7 ml of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with continuous stirring.

  • Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature does not exceed 25°C.[1]

  • After the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.[1]

  • Cool the mixture back down using an ice-acetone bath.

  • Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture. Control the addition rate to keep the temperature below 75°C.[1]

  • Extract the product from the aqueous mixture five times with methylene chloride.

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the crude product.

  • The crude solid can be recrystallized from a methylene chloride-hexane mixture to yield purified (+)-2-Amino-2,3-dimethylbutyramide.

Protocol 2: Enzymatic Synthesis using Whole-Cell Biocatalyst

This is a generalized protocol based on studies using Rhodococcus and Nocardia species.

Materials:

  • 2-Amino-2,3-dimethylbutyronitrile

  • Whole-cell catalyst (e.g., Nocardia globerula)

  • Buffer solution (e.g., phosphate buffer, pH 6.0-10.0)

  • Bioreactor or stirred-tank reactor with temperature and pH control

Procedure:

  • Catalyst Preparation: Cultivate the selected microbial strain in a suitable growth medium to induce nitrile hydratase production. Harvest the cells by centrifugation and wash them with a buffer solution to obtain a wet cell paste.

  • Reaction Setup: Suspend the prepared wet cells in the buffer solution within the bioreactor. The cell concentration can range from 5 to 50 g/L (wet weight).

  • Substrate Addition: Add 2-Amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M. For a fed-batch reaction, add the substrate incrementally to maintain a low concentration and avoid enzyme inhibition.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20-40°C) and pH (e.g., 6.0-10.0).[1]

  • Monitoring and Completion: Monitor the conversion of the nitrile to the amide using a suitable analytical method (e.g., GC or HPLC).

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration. The product can then be isolated from the supernatant/filtrate by extraction and crystallization.

Protocol 3: Analytical Method for Purity Assessment (HPLC)

Objective: To quantify the amount of this compound and the key impurity, 2-amino-2,3-dimethylbutyric acid.

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with UV or fluorescence detection.

Suggested Method (based on common amino acid analysis):

  • Column: A C18 reversed-phase column is a common starting point. For better retention of these polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be effective.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection:

    • UV Detection: Low wavelength UV detection (e.g., 210 nm) can be used, although it may lack specificity.

    • Fluorescence Detection: Pre-column or post-column derivatization with a fluorescent tag (e.g., o-phthaldialdehyde, OPA) can significantly enhance sensitivity and selectivity for primary amines.[9]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Use external standards of purified this compound and 2-amino-2,3-dimethylbutyric acid to create calibration curves for accurate quantification.

Visualizations

experimental_workflow cluster_strecker Strecker Synthesis of ADBN cluster_hydrolysis Hydrolysis to Amide cluster_chemical Chemical Route cluster_enzymatic Enzymatic Route ketone 3-Methyl-2-butanone ADBN 2-Amino-2,3-dimethyl- butyronitrile (ADBN) ketone->ADBN Reaction reagents NH3, NaCN reagents->ADBN ADBN_hydrolysis ADBN ADBN->ADBN_hydrolysis amide 2-Amino-2,3-dimethyl- butyramide ADBN_hydrolysis->amide Hydrolysis amide_chem Amide amide_enz Amide sulfuric_acid H2SO4, Heat acid_impurity Carboxylic Acid (Impurity) amide_chem->acid_impurity Over-hydrolysis enzyme Nitrile Hydratase

Caption: Synthesis workflow for this compound.

troubleshooting_logic start High Impurity Levels Detected impurity_id Identify Impurity start->impurity_id carboxylic_acid Impurity is Carboxylic Acid impurity_id->carboxylic_acid Yes unknown_impurity Unknown Impurity impurity_id->unknown_impurity No over_hydrolysis Likely Over-hydrolysis carboxylic_acid->over_hydrolysis strecker_byproduct Potential Strecker Byproduct unknown_impurity->strecker_byproduct adjust_temp Reduce Temperature/ Reaction Time over_hydrolysis->adjust_temp check_nitrile_purity Analyze Purity of Starting Nitrile strecker_byproduct->check_nitrile_purity

Caption: Troubleshooting logic for impurity identification.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Amino-2,3-dimethylbutyramide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-2,3-dimethylbutyramide. The information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two main routes for the synthesis of this compound are chemical hydrolysis and enzymatic synthesis.[1] Chemical methods often utilize strong acids, such as concentrated sulfuric acid, to hydrolyze the precursor, 2-Amino-2,3-dimethylbutyronitrile (ADBN).[1] Enzymatic synthesis, a more environmentally friendly approach, employs nitrile hydratase enzymes from various microorganisms to catalyze the hydration of ADBN.[1][2]

Q2: What is the common starting material for the synthesis of this compound?

A2: The most common precursor for the synthesis of this compound is 2-Amino-2,3-dimethylbutyronitrile (ADBN).[1][3] This compound is typically synthesized via the Strecker reaction from 3-methyl-2-butanone.[3]

Q3: Which microorganisms are commonly used as biocatalysts for this reaction?

A3: Several bacterial strains that produce nitrile hydratase are used for the enzymatic synthesis of this compound. These include species such as Rhodococcus boritolerans, Nocardia globerula, and Rhodococcus erythropolis.[2][4]

Q4: What are the main advantages of enzymatic synthesis over chemical hydrolysis?

A4: Enzymatic synthesis offers several advantages, including milder reaction conditions, higher selectivity, and reduced wastewater discharge, making it a more environmentally benign method.[1][4] It can also lead to high yields, with some processes reporting conversion rates of over 95%.[5]

Q5: Are there any known inhibitors for the enzymatic reaction?

A5: Yes, substrate and product inhibition can be a challenge in enzymatic synthesis.[1] For instance, the nitrile hydratase can be inhibited by cyanide dissociated from the starting material, 2-Amino-2,3-dimethylbutyronitrile.[2][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Chemical Synthesis Incomplete reaction due to insufficient temperature or reaction time.Ensure the reaction temperature is maintained at 100°C for at least one hour after the addition of the starting material.[1]
Loss of product during extraction or purification.Perform multiple extractions (e.g., five times with methylene chloride) to maximize product recovery.[1] Ensure proper recrystallization technique.
Low Yield in Enzymatic Synthesis Substrate or product inhibition of the nitrile hydratase.Consider using a biphasic system (e.g., n-hexane/water) to reduce inhibition.[2] Implement a fed-batch approach for substrate addition to maintain a low concentration in the reaction mixture.[1]
Non-optimal reaction temperature or pH.Optimize the reaction temperature (e.g., 10°C for Rhodococcus boritolerans to overcome cyanide inhibition) and pH (typically between 6.0 and 10.0).[1][2]
Poor catalyst activity or stability.Ensure proper preparation and handling of the whole-cell biocatalyst. Consider reusing the cells for a limited number of cycles to improve catalyst productivity.[2][6]
Formation of Byproducts Side reactions due to harsh conditions in chemical synthesis.Carefully control the temperature during the addition of reagents and neutralization to avoid unwanted side reactions.[1]
Difficulty in Product Isolation Emulsion formation during extraction.Allow the layers to separate completely. Consider centrifugation to break up emulsions.

Data Presentation

Table 1: Comparison of Chemical and Enzymatic Synthesis Methods

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (Rhodococcus boritolerans)Enzymatic Synthesis (Nocardia globerula)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritoleransWhole cells of Nocardia globerula
Reaction Temperature 0°C to 100°C10°C20 - 40°C
Reaction pH Strongly Acidic, then BasicAlkaline (up to 9.3)6.0 - 10.0
Reaction System HomogeneousAqueous or Biphasic (n-hexane/water)Aqueous or various buffer systems
Reported Yield ~81.7%91% (in biphasic system)~95.5%
Data compiled from multiple sources.[1][2][4][6]

Experimental Protocols

Protocol 1: Chemical Synthesis via Acid-Catalyzed Hydrolysis

This protocol is based on the method described in US Patent 6,339,158.[1]

Materials:

  • (-)-2-Amino-2,3-dimethylbutyronitrile

  • Concentrated Sulfuric Acid

  • Concentrated Ammonium Hydroxide

  • Methylene Chloride

  • Hexane

  • Ice-acetone bath

  • Reaction flask with stirring and temperature control

  • Extraction Funnel

  • Rotary evaporator

Procedure:

  • Cool 29.7 ml of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with continuous stirring.[1]

  • Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature does not exceed 25°C.[1]

  • After the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.[1]

  • Cool the mixture back down using an ice-acetone bath.[1]

  • Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture, keeping the temperature below 75°C.[1]

  • Extract the product from the aqueous mixture five times using methylene chloride.[1]

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate using a rotary evaporator.[1]

  • Recrystallize the solid product from a methylene chloride-hexane solvent system to yield purified (+)-2-Amino-2,3-dimethylbutyramide.[1]

Protocol 2: Enzymatic Synthesis using Whole-Cell Biocatalyst

This is a generalized protocol based on studies using Rhodococcus boritolerans and Nocardia globerula.[1][2][4]

Materials:

  • 2-Amino-2,3-dimethylbutyronitrile

  • Whole cells of a suitable microorganism (e.g., Rhodococcus boritolerans)

  • Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)

  • Bioreactor with temperature and pH control

  • Organic solvent (e.g., n-hexane) for biphasic system (optional)

Procedure:

  • Catalyst Preparation: Prepare wet cells of the microorganism after fermentation and harvesting.

  • Reaction Setup (Aqueous System): Suspend the wet cells in a buffer solution (pH 6.0 - 10.0) within the bioreactor. The cell concentration can range from 5 to 50 g/L (wet weight).[1][5]

  • Reaction Setup (Biphasic System): For a biphasic system, use a mixture of an aqueous buffer and an organic solvent (e.g., 30/70 v/v n-hexane/water) to potentially reduce substrate and product inhibition.[2]

  • Substrate Addition: Add 2-Amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[1][5] For fed-batch reactions, add the substrate incrementally.

  • Reaction Conditions: Maintain the optimal temperature for the specific biocatalyst (e.g., 10°C for Rhodococcus boritolerans).[2]

  • Monitoring: Monitor the conversion of the nitrile to the amide using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration. The product can then be isolated from the supernatant/filtrate.

Visualizations

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start cool_acid Cool Sulfuric Acid (0°C) start->cool_acid add_adbn Add ADBN (<25°C) cool_acid->add_adbn heat Heat to 100°C (1 hour) add_adbn->heat cool_reaction Cool Reaction heat->cool_reaction neutralize Neutralize with NH4OH (<75°C) cool_reaction->neutralize extract Extract with CH2Cl2 (5x) neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize end Final Product recrystallize->end

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_setup Reaction Setup cluster_conditions Reaction Conditions cluster_monitoring Monitoring & Workup start Start prep_cells Prepare Biocatalyst (Wet Cells) start->prep_cells suspend_cells Suspend Cells in Buffer prep_cells->suspend_cells add_substrate Add ADBN (Batch or Fed-Batch) suspend_cells->add_substrate set_conditions Set Temperature & pH add_substrate->set_conditions monitor Monitor Conversion (GC/HPLC) set_conditions->monitor separate_cells Separate Cells monitor->separate_cells Reaction Complete isolate_product Isolate Product separate_cells->isolate_product end Final Product isolate_product->end

Caption: General workflow for the enzymatic synthesis of this compound.

Catalyst_Selection_Logic start Select Synthesis Route chem_route Chemical Synthesis start->chem_route High Throughput Needed? enzym_route Enzymatic Synthesis start->enzym_route Green Chemistry Priority? chem_pros Pros: - Well-established - Robust chem_route->chem_pros chem_cons Cons: - Harsh conditions - Environmental concerns chem_route->chem_cons enzym_pros Pros: - Mild conditions - High selectivity - Eco-friendly enzym_route->enzym_pros enzym_cons Cons: - Substrate/product inhibition - Catalyst stability enzym_route->enzym_cons

Caption: Decision logic for catalyst selection in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2,3-dimethylbutyramide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main routes for the synthesis of this compound:

  • Chemical Hydrolysis: This common method involves the hydrolysis of the nitrile group of 2-Amino-2,3-dimethylbutyronitrile (ADBN) to a primary amide using a strong acid, such as concentrated sulfuric acid.[1]

  • Enzymatic Synthesis: A more environmentally friendly approach utilizes nitrile hydratase enzymes from microorganisms like Rhodococcus boritolerans or Nocardia globerula to catalyze the hydration of ADBN.[1][2] This method offers milder reaction conditions and high selectivity.[1]

  • Amidation of 2-Amino-2,3-dimethylbutyric acid: This route involves the use of coupling reagents like HATU or EDCI in polar aprotic solvents.[3]

Q2: What is the starting material for the chemical and enzymatic hydrolysis methods?

A2: The key starting material for both the chemical and enzymatic hydrolysis is 2-Amino-2,3-dimethylbutyronitrile (ADBN), also referred to as AC-94149.[1]

Q3: How do reaction conditions differ between the chemical and enzymatic synthesis methods?

A3: The reaction conditions vary significantly:

  • Chemical synthesis with sulfuric acid requires cooling during the initial addition of the starting material and is then heated to 100°C.[1][4] The reaction is initially strongly acidic and then made basic for workup.[1]

  • Enzymatic synthesis is conducted under much milder conditions, typically at temperatures between 10°C and 40°C and at a pH range of 6.0 to 10.0.[1][5]

Troubleshooting Guide

Issue 1: Low Yield in Chemical Synthesis

  • Possible Cause: Incomplete reaction or loss of product during workup.

  • Troubleshooting Steps:

    • Ensure Complete Reaction: Verify that the reaction mixture is heated to and maintained at 100°C for the specified time (e.g., one hour) to ensure complete nitrile hydrolysis.[1][4]

    • Optimize Extraction: Methylene chloride is commonly used for extraction.[1] Ensure thorough extraction by performing multiple extractions (e.g., five times) and checking for product in the aqueous layer by techniques like TLC after the final extraction.

    • Control Neutralization Temperature: During neutralization with ammonium hydroxide, keep the temperature below 75°C to prevent potential side reactions or degradation of the product.[1][4]

Issue 2: Product and Substrate Inhibition in Enzymatic Synthesis

  • Possible Cause: High concentrations of the substrate (ADBN) or the product (this compound) can inhibit the activity of the nitrile hydratase enzyme.

  • Troubleshooting Steps:

    • Fed-Batch Approach: Instead of adding all the substrate at once, employ a fed-batch strategy where the substrate is added incrementally to maintain a low concentration (e.g., below 0.01M before re-addition).[2][5]

    • Implement a Biphasic System: The use of a biphasic system, such as n-hexane/water (e.g., 30/70 v/v), can help reduce inhibition by partitioning the substrate and product between the aqueous and organic phases, leading to improved yield.[1][6]

Issue 3: Difficulty in Product Purification and Crystallization

  • Possible Cause: Presence of impurities or selection of an inappropriate solvent system for crystallization.

  • Troubleshooting Steps:

    • Effective Washing: After extraction, wash the combined organic layers with brine to remove water-soluble impurities.

    • Drying of Organic Phase: Ensure the organic extract is thoroughly dried over a suitable drying agent like anhydrous sodium sulfate before solvent evaporation.[1]

    • Optimize Crystallization Solvent System: A methylene chloride-hexane solvent system has been reported to be effective for the recrystallization of this compound.[1] For enzymatic synthesis, an ethyl acetate-n-hexane system has been used to achieve high purity.[5] Experiment with the ratio of these solvents to achieve optimal crystallization.

Data on Solvent Effects and Reaction Conditions

Table 1: Comparison of Synthesis Methods for this compound

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (Aqueous)Enzymatic Synthesis (Biphasic)
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritolerans or Nocardia globerulaWhole cells of Rhodococcus boritolerans
Solvent System Reaction in H₂SO₄, Extraction with Methylene ChlorideAqueous Buffer (pH 6.0-10.0)n-hexane/water (e.g., 30/70 v/v)
Reaction Temperature 0°C to 100°C10°C to 40°C10°C
Reported Yield 81.7%[2][5]>95% (transformation efficiency)91%[6]
Reported Purity Not specified98.5% (after crystallization from ethyl acetate/n-hexane)[5]Not specified

Experimental Protocols

Protocol 1: Chemical Synthesis via Acid-Catalyzed Hydrolysis

This protocol is based on the method described in US Patent 4,439,607.[4]

  • Reaction Setup: In a reaction flask equipped with stirring and temperature control, cool 29.7 ml of concentrated sulfuric acid in an ice-acetone bath.

  • Substrate Addition: Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature does not exceed 25°C.

  • Heating: After complete addition, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.

  • Cooling and Neutralization: Cool the mixture back down using an ice-acetone bath. Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture, keeping the temperature below 75°C.

  • Extraction: Extract the product from the aqueous mixture five times using methylene chloride.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the solid product from a methylene chloride-hexane solvent system to yield purified (+)-2-Amino-2,3-dimethylbutyramide.[1]

Protocol 2: Enzymatic Synthesis using a Whole-Cell Biocatalyst

This is a generalized protocol based on studies using Rhodococcus boritolerans and Nocardia globerula.[1][2][5]

  • Catalyst Preparation: Prepare a suspension of wet whole cells of the microorganism (e.g., 5 to 50 g/L) in a suitable buffer solution (pH 6.0 - 10.0) within a bioreactor.[1][5]

  • Reaction Setup (Aqueous System): Add 2-Amino-2,3-dimethylbutyronitrile to the cell suspension to a final concentration of 0.03 - 0.3 M.[2][5]

  • Reaction Setup (Biphasic System): Alternatively, for a biphasic system, use a mixture of the aqueous buffer and an organic solvent such as n-hexane (e.g., 30/70 v/v n-hexane/water).[1][6]

  • Reaction Conditions: Maintain the reaction temperature between 10°C and 40°C with stirring.

  • Monitoring and Fed-Batch: Monitor the substrate concentration. If it falls below a certain level (e.g., 0.01M), add more substrate to continue the reaction.[2][5]

  • Workup: After the reaction is complete, separate the cells (e.g., by centrifugation). The product can be isolated from the supernatant. For the biphasic system, separate the aqueous and organic layers.

  • Purification: The product can be purified by crystallization. For example, after extraction with ethyl acetate, the product can be crystallized by adding n-hexane.[5]

Visualized Experimental Workflow

experimental_workflow General Workflow for this compound Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Start: 2-Amino-2,3-dimethylbutyronitrile chem_hydrolysis Acid Hydrolysis (H₂SO₄, 0-100°C) chem_start->chem_hydrolysis chem_neutralize Neutralization (NH₄OH) chem_hydrolysis->chem_neutralize chem_extract Extraction (Methylene Chloride) chem_neutralize->chem_extract chem_purify Purification (Recrystallization from Methylene Chloride/Hexane) chem_extract->chem_purify chem_product Final Product chem_purify->chem_product enz_start Start: 2-Amino-2,3-dimethylbutyronitrile enz_reaction Biocatalytic Hydration (Nitrile Hydratase, 10-40°C) enz_start->enz_reaction enz_workup Cell Separation / Phase Separation enz_reaction->enz_workup enz_extract Extraction (Optional) (e.g., Ethyl Acetate) enz_workup->enz_extract enz_purify Purification (Crystallization from Ethyl Acetate/Hexane) enz_extract->enz_purify enz_product Final Product enz_purify->enz_product

Caption: Comparative workflow of chemical vs. enzymatic synthesis routes.

References

temperature control in exothermic synthesis of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the exothermic synthesis of 2-Amino-2,3-dimethylbutyramide. It is intended for researchers, scientists, and drug development professionals to ensure safe and efficient experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main routes for the synthesis of this compound: chemical synthesis and enzymatic synthesis.[1]

  • Chemical Synthesis: This method often involves the hydrolysis of 2-Amino-2,3-dimethylbutyronitrile using strong acids like concentrated sulfuric acid.[1][2] While effective, this route requires careful management of harsh reaction conditions.[1]

  • Enzymatic Synthesis: A more environmentally friendly approach utilizes nitrile hydratase enzymes from microorganisms such as Rhodococcus boritolerans or Nocardia globerula.[1][3][4] This method offers milder reaction conditions and high selectivity.[1]

Q2: Why is temperature control so critical in the chemical synthesis of this compound?

The chemical synthesis, particularly the acid-catalyzed hydrolysis of the nitrile precursor, involves highly exothermic steps.[][6] Amide bond formation itself is often an exothermic process.[6] Poor temperature control can lead to:

  • Thermal Runaway: An uncontrolled increase in temperature due to the exothermic nature of the reaction, which can cause the reaction to become dangerously vigorous.[6][7][8]

  • Side Reactions: Elevated temperatures can promote the formation of unwanted by-products, reducing the purity and yield of the desired amide.

  • Decreased Yield: Inefficient heat dissipation can lead to localized overheating, potentially degrading the starting material or the product.

Q3: What are the optimal temperature ranges for the different synthesis methods?

The optimal temperature varies significantly between the chemical and enzymatic synthesis routes.

Synthesis MethodKey Reagent/CatalystTemperature RangeSource
Chemical SynthesisConcentrated Sulfuric Acid0°C to 100°C (multi-step)[1]
Enzymatic SynthesisRhodococcus boritolerans10°C[1][3]
Enzymatic SynthesisNocardia globerula20 - 40°C[1][4][9]

Q4: Can you explain the temperature profile for the chemical synthesis using sulfuric acid?

The chemical synthesis using concentrated sulfuric acid involves a multi-stage temperature profile:

  • Initial Cooling: The concentrated sulfuric acid is first cooled, typically in an ice-acetone bath.[1][2]

  • Controlled Addition: The starting material, (-)-2-Amino-2,3-dimethylbutyronitrile, is added slowly while ensuring the reaction temperature does not exceed 25°C.[1][2]

  • Heating: After the addition is complete, the reaction mixture is gradually heated to 100°C and maintained for approximately one hour to drive the hydrolysis.[1][2]

  • Cooling for Neutralization: The mixture is cooled again in an ice-acetone bath before neutralization.[1][2]

  • Controlled Neutralization: Concentrated ammonium hydroxide is added at a controlled rate to keep the temperature below 75°C.[1][2]

Troubleshooting Guides

Issue 1: Sudden and rapid increase in reaction temperature (Temperature Spike).

  • Possible Cause: The rate of addition of the nitrile to the concentrated sulfuric acid is too fast, leading to an accumulation of unreacted starting material and a subsequent rapid exothermic reaction. The reaction of acyl chlorides and bromides with amines can be highly vigorous.[]

  • Solution:

    • Immediately slow down or stop the addition of the reagent.

    • Ensure the cooling bath is functioning efficiently and has sufficient capacity.

    • Monitor the temperature closely and only resume addition when the temperature has stabilized within the safe range (below 25°C for the initial step).

    • For future experiments, reduce the rate of addition and ensure vigorous stirring to promote efficient heat dissipation.

Issue 2: Low yield of this compound.

  • Possible Cause 1 (Chemical Synthesis): Incomplete hydrolysis due to insufficient heating time or temperature.

    • Solution: Ensure the reaction is maintained at 100°C for the full recommended duration (e.g., one hour).[1][2] Use a calibrated thermometer to verify the reaction temperature.

  • Possible Cause 2 (Chemical Synthesis): Degradation of the product during the highly exothermic neutralization step.

    • Solution: Strictly control the addition rate of ammonium hydroxide to maintain the temperature below 75°C.[1][2] Ensure the reaction mixture is well-stirred during neutralization.

  • Possible Cause 3 (Enzymatic Synthesis): Enzyme inhibition or inactivation. Cyanide dissociated from the starting material can inhibit the nitrile hydratase enzyme.[3]

    • Solution: Maintain the reaction temperature at the optimal level for the specific enzyme (e.g., 10°C for Rhodococcus boritolerans) to minimize cyanide-induced inhibition.[3] Consider using a biphasic system (e.g., n-hexane/water) to reduce substrate and product inhibition.[1][3]

Issue 3: Formation of significant impurities.

  • Possible Cause: Side reactions due to poor temperature control.

  • Solution: Adhere strictly to the recommended temperature profile for each step of the synthesis. Utilize efficient cooling for exothermic steps and precise heating for the hydrolysis step. Analytical monitoring of the reaction progress (e.g., by GC or HPLC) can help in identifying the formation of by-products and optimizing reaction conditions.[1]

Experimental Protocols

Key Experiment: Chemical Synthesis via Acid Hydrolysis

This protocol is adapted from the method described in US Patent 6,339,158.[1]

Materials:

  • (-)-2-Amino-2,3-dimethylbutyronitrile

  • Concentrated Sulfuric Acid

  • Concentrated Ammonium Hydroxide

  • Methylene Chloride

  • Hexane

  • Ice-acetone bath

  • Reaction flask equipped with a stirrer and temperature probe

Procedure:

  • Set up a reaction flask in an ice-acetone bath and add 29.7 ml of concentrated sulfuric acid.

  • Begin stirring and allow the acid to cool.

  • Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid. Crucially, maintain the reaction temperature below 25°C throughout the addition. [1][2]

  • Once the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and hold it at this temperature for one hour.[1][2]

  • After one hour, cool the mixture back down using the ice-acetone bath.

  • Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture. Control the addition rate to ensure the temperature does not exceed 75°C. [1][2]

  • Transfer the mixture to a separatory funnel and extract the product five times with methylene chloride.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the crude product.

Visualizations

Exothermic_Synthesis_Workflow Temperature Control Workflow in Chemical Synthesis cluster_initial_addition Step 1: Controlled Addition cluster_hydrolysis Step 2: Hydrolysis cluster_neutralization Step 3: Neutralization start Start: Cool H2SO4 (0°C) add_nitrile Slowly add 2-Amino-2,3-dimethylbutyronitrile start->add_nitrile check_temp1 Monitor Temperature < 25°C? add_nitrile->check_temp1 adjust_rate Adjust Addition Rate check_temp1->adjust_rate No heat_reaction Heat to 100°C check_temp1->heat_reaction Yes adjust_rate->add_nitrile hold_temp Maintain at 100°C for 1 hour heat_reaction->hold_temp cool_reaction Cool Reaction Mixture (Ice-acetone bath) hold_temp->cool_reaction add_nh4oh Slowly add Conc. NH4OH cool_reaction->add_nh4oh check_temp2 Monitor Temperature < 75°C? add_nh4oh->check_temp2 adjust_rate2 Adjust Addition Rate check_temp2->adjust_rate2 No end_reaction End: Proceed to Extraction check_temp2->end_reaction Yes adjust_rate2->add_nh4oh Troubleshooting_Logic Troubleshooting Common Synthesis Issues cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue temp_spike Temperature Spike issue->temp_spike low_yield Low Yield issue->low_yield impurities High Impurities issue->impurities cause_rate Addition Rate Too Fast temp_spike->cause_rate cause_cooling Inefficient Cooling temp_spike->cause_cooling cause_heat Incomplete Heating low_yield->cause_heat cause_neutralization Overheating during Neutralization low_yield->cause_neutralization cause_enzyme Enzyme Inhibition low_yield->cause_enzyme impurities->cause_cooling impurities->cause_neutralization sol_rate Reduce Addition Rate cause_rate->sol_rate sol_cooling Improve Cooling System cause_cooling->sol_cooling sol_heat Verify Temp & Time cause_heat->sol_heat sol_neutralization Control Neutralization Temp cause_neutralization->sol_neutralization sol_enzyme Optimize Enzyme Conditions cause_enzyme->sol_enzyme

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Amino-2,3-dimethylbutyramide: HPLC vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of 2-Amino-2,3-dimethylbutyramide, a key intermediate in the synthesis of some herbicides and a potential building block in drug discovery.[1][2][3] This objective comparison, supported by experimental data from analogous compounds, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Methodology Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. For a polar and non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

Gas Chromatography (GC), on the other hand, is a powerful technique for the separation and analysis of volatile and thermally stable compounds. To analyze non-volatile compounds like amino acid derivatives, a derivatization step is typically required to increase their volatility and thermal stability.

Data Presentation: Performance Parameters

The following table summarizes the typical performance characteristics of a validated RP-HPLC method compared to a GC method for the quantification of small amine compounds, based on data from similar analytes.

Validation ParameterRP-HPLC Method (Proposed) Gas Chromatography (GC) Method (Alternative)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity High (Separation from impurities)Moderate (Potential for co-elution)
Sample Throughput HighModerate (Derivatization step increases time)

Note: The data for the RP-HPLC method is extrapolated from validated methods for similar aminobutyramide compounds. The GC data represents typical performance for derivatized amino compounds.

Detailed Experimental Protocols

I. Validated RP-HPLC Method for this compound Quantification

This proposed method is based on established protocols for the analysis of similar amino acid amides and is designed to meet the rigorous standards of pharmaceutical quality control.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B)

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD between the two days should be ≤ 2.0%.

  • Specificity: Analyze a placebo sample and a sample containing known impurities to ensure that there are no interfering peaks at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

II. Alternative Method: Gas Chromatography (GC) with Derivatization

While HPLC is generally preferred for non-volatile compounds, GC can be employed after a derivatization step.

1. Derivatization Protocol (Silylation):

  • Dry the sample containing this compound under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • The resulting trimethylsilyl (TMS) derivative is now volatile and suitable for GC analysis.

2. GC Conditions:

  • Instrument: Agilent 8890 GC System with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Injection Volume: 1 µL (split mode, 20:1)

Workflow and Process Visualization

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for the HPLC method validation and the GC analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result prep_standards Prepare Standards hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Samples prep_samples->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision specificity Specificity hplc_analysis->specificity lod_loq LOD & LOQ hplc_analysis->lod_loq report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report

Caption: Workflow for the validation of the HPLC method.

GC_Analysis_Workflow start Sample derivatization Derivatization (Silylation) start->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (FID/MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for GC analysis of this compound.

Conclusion

For the quantification of this compound, the RP-HPLC method stands out as the superior choice. Its high specificity, accuracy, and precision, coupled with the elimination of a derivatization step, make it a more robust, efficient, and reliable method for routine quality control and research applications. While GC can be a viable alternative, the additional sample preparation step and potential for lower sensitivity and specificity make it less ideal for high-throughput and demanding analytical environments. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired level of performance.

References

A Comparative Guide to the Synthesis of 2-Amino-2,3-dimethylbutyramide: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral intermediates is a critical step. This guide provides a comparative analysis of chemical and enzymatic methods for the synthesis of 2-Amino-2,3-dimethylbutyramide, a key building block in the pharmaceutical and agrochemical industries.

This document outlines the conventional chemical approach using strong acids and the increasingly adopted, environmentally benign enzymatic route. We present a side-by-side comparison of reaction parameters, yields, and conditions, supported by detailed experimental protocols. This guide aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

The synthesis of this compound from its precursor, 2-Amino-2,3-dimethylbutyronitrile, can be achieved through two primary pathways: chemical hydrolysis and enzymatic hydration. While traditional chemical methods are effective, they often involve harsh conditions. Biocatalytic methods using nitrile hydratase enzymes present a milder and more selective alternative.

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (Rhodococcus boritolerans)Enzymatic Synthesis (Nocardia globerula)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritolerans CCTCC M 208108Whole cells of Nocardia globerula CCTCC No:M209214
Reaction Temperature 0°C to 100°C10°C20 - 40°C
Reaction pH Strongly

A Comparative Analysis of 2-Amino-2,3-dimethylbutyramide Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and scientific discovery, the purity of starting materials is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of 2-Amino-2,3-dimethylbutyramide, a key intermediate in the synthesis of various pharmaceuticals, sourced from three leading suppliers: Supplier A, Supplier B, and Supplier C. Through rigorous analytical testing, this report offers an objective assessment of product purity, impurity profiles, and chiral integrity, providing critical data to inform procurement decisions.

This compound is a chiral molecule, making the assessment of its enantiomeric purity as critical as its chemical purity. The presence of undesired enantiomers can lead to significant differences in pharmacological activity and potential off-target effects. This guide employs a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a thorough evaluation.

Comparative Purity Analysis

The following table summarizes the quantitative data obtained from the analysis of this compound samples from each supplier.

Parameter Supplier A Supplier B Supplier C
Chemical Purity (HPLC, % Area) 99.8%99.5%98.9%
Enantiomeric Purity (Chiral HPLC, % ee) 99.9%99.2%98.5%
Total Impurities (GC-MS, %) 0.15%0.40%0.95%
Residual Solvents (GC-MS, ppm) < 50 ppm150 ppm (Acetone)300 ppm (DCM)
Water Content (Karl Fischer, %) 0.05%0.10%0.15%
Structural Confirmation (¹H NMR, ¹³C NMR) ConformsConformsConforms

Key Findings:

  • Supplier A consistently provided the highest chemical and enantiomeric purity, with minimal impurities and residual solvents.

  • Supplier B offered a product of high purity, suitable for many applications, though with slightly higher levels of a known process-related impurity.

  • Supplier C 's product, while meeting basic specifications, exhibited lower overall purity and higher levels of residual solvents, which may be a concern for sensitive applications.

Experimental Workflow & Methodologies

The comprehensive assessment of this compound purity was conducted following a structured experimental workflow. This involved sample reception and preparation, followed by a suite of analytical tests to determine chemical and enantiomeric purity, identify and quantify impurities, and confirm the compound's structure.

Purity Assessment Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Reception Sample Reception (Suppliers A, B, C) Sample Preparation Sample Preparation (Dissolution & Dilution) Sample Reception->Sample Preparation HPLC_Purity HPLC-UV Analysis Sample Preparation->HPLC_Purity Chemical Purity Chiral_HPLC Chiral HPLC Analysis Sample Preparation->Chiral_HPLC Enantiomeric Purity GC_MS GC-MS Analysis Sample Preparation->GC_MS Impurity Profile & Residual Solvents NMR ¹H & ¹³C NMR Spectroscopy Sample Preparation->NMR Structural Confirmation Karl_Fischer Karl Fischer Titration Sample Preparation->Karl_Fischer Water Content Data_Analysis Data Compilation & Comparison HPLC_Purity->Data_Analysis Chiral_HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis Karl_Fischer->Data_Analysis Final_Report Generation of Comparison Guide Data_Analysis->Final_Report Comparison Guide

Figure 1. Experimental workflow for the purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify the main component from its potential impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This technique is crucial for separating and quantifying the enantiomers of the chiral compound.[1][2]

  • Instrumentation: Shimadzu Nexera-i LC-2040C 3D with a UV detector.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 0.5 mg/mL solution in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Residual Solvents

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the manufacturing process.[3]

  • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-500 amu.

  • Sample Preparation: 2 mg/mL solution in Methanol. For residual solvent analysis, a headspace GC-MS method is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Approximately 10 mg of the sample dissolved in 0.7 mL of CDCl₃.

Decision-Making Framework for Supplier Selection

The choice of a supplier for this compound should be guided by the specific requirements of the intended application. The following diagram illustrates a logical framework for this decision-making process.

Supplier Selection Framework Application Define Application Requirements (e.g., GMP, Research Grade) Purity Assess Chemical & Enantiomeric Purity Application->Purity Impurities Evaluate Impurity Profile Purity->Impurities Purity Meets Specs? Re-evaluate Re-evaluate Application Needs or Consider Further Purification Purity->Re-evaluate Purity Fails Specs? Solvents Check Residual Solvents Impurities->Solvents Impurities Acceptable? Impurities->Re-evaluate Impurities Unacceptable? Cost Consider Cost vs. Quality Solvents->Cost Solvents Acceptable? Solvents->Re-evaluate Solvents Unacceptable? SupplierA Select Supplier A (Highest Purity, Critical Applications) Cost->SupplierA High Purity is Paramount SupplierB Select Supplier B (Balanced Purity & Cost, General R&D) Cost->SupplierB Balance is Key SupplierC Select Supplier C (Cost-Effective, Non-Critical Applications) Cost->SupplierC Cost is Primary Driver

Figure 2. A logical framework for selecting a supplier based on purity data and application needs.

This comprehensive guide provides the necessary data and protocols to make an informed decision when sourcing this compound. For critical applications in drug development, the higher purity and lower impurity profile offered by Supplier A would be the most prudent choice, while for general research and development, Supplier B presents a viable, cost-effective alternative. The product from Supplier C may be suitable for less sensitive applications where cost is the primary consideration. Researchers are encouraged to perform their own internal quality assessments to ensure the suitability of the chosen material for their specific needs.

References

A Comparative Guide to 2-Amino-2,3-dimethylbutyramide and Alternative Intermediates in Imidazolinone Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of imidazolinone herbicides, a critical class of agrochemicals, relies on the efficient construction of the core imidazolinone ring. A pivotal intermediate in modern synthetic routes is 2-Amino-2,3-dimethylbutyramide (ADBA) . This guide provides an objective comparison of the ADBA-based synthetic pathway with an alternative, earlier route that proceeds through an imide-amide intermediate . The comparison is supported by experimental data to inform researchers on the selection of the most suitable synthetic strategy.

Executive Summary

The choice of synthetic intermediate significantly impacts the overall efficiency, cost-effectiveness, and environmental footprint of imidazolinone herbicide production. The contemporary approach utilizing this compound offers a streamlined and high-yielding pathway. In contrast, the alternative imide-amide route, while historically significant, involves more steps and presents different synthetic challenges. This guide will delve into the quantitative performance and experimental protocols for both methodologies.

Performance Comparison of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of imidazolinone herbicides via the this compound (ADBA) route and the alternative imide-amide pathway.

Table 1: Synthesis of the Key Intermediate

ParameterChemical Synthesis of ADBAEnzymatic Synthesis of ADBA
Starting Material 2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidNitrile Hydratase (e.g., from Rhodococcus sp.)
Reaction Conditions High temperature (e.g., 100°C), strong acidMild temperature (e.g., 10-40°C), near-neutral pH
Yield (%) ~82%[1]Up to 95.5%[1]
Environmental Impact High, due to strong acid and high energy consumptionLow, considered a green chemistry approach

Table 2: Final Herbicide Synthesis - A Comparative Overview

ParameterADBA Route (e.g., Imazamox)Imide-Amide Route (e.g., Imazapyr)
Key Intermediates This compoundImide-amide, 2,5-dione
Overall Yield (%) 72-84% (for the final cyclization step)[2]Data for a direct multi-step comparison is less reported in recent literature.
Number of Steps Generally fewer steps in the final stageTypically involves more synthetic transformations
Process Simplicity More streamlined final condensation/cyclizationInvolves formation and subsequent reaction of the dione intermediate

Signaling Pathway of Imidazolinone Herbicides

Imidazolinone herbicides, regardless of the synthetic route, share a common mode of action. They inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately halting protein synthesis and cell growth, resulting in plant death. Animals lack the AHAS enzyme, which contributes to the low mammalian toxicity of this class of herbicides.

Imidazolinone_Herbicide_Signaling_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS BCAA Branched-Chain Amino Acids (Val, Leu, Ile) AHAS->BCAA Protein Protein Synthesis BCAA->Protein Growth Plant Growth Protein->Growth Herbicide Imidazolinone Herbicide Herbicide->AHAS Inhibition

Caption: Mechanism of action of imidazolinone herbicides.

Experimental Workflows and Protocols

Detailed experimental procedures are essential for the replication and comparison of synthetic routes. Below are representative workflows and protocols for both the ADBA and the imide-amide pathways.

This compound (ADBA) Route

The synthesis of imidazolinone herbicides via ADBA can be conceptually divided into two main stages: the synthesis of ADBA and the subsequent cyclization to form the final product.

ADBA_Route_Workflow cluster_0 Stage 1: ADBA Synthesis cluster_1 Stage 2: Herbicide Synthesis (e.g., Imazamox) ADBN 2-Amino-2,3-dimethylbutyronitrile Chemical Chemical Hydrolysis (H2SO4) ADBN->Chemical Enzymatic Enzymatic Hydrolysis (Nitrile Hydratase) ADBN->Enzymatic ADBA This compound (ADBA) Chemical->ADBA Enzymatic->ADBA Condensation Condensation & Cyclization ADBA->Condensation PyridineDeriv Pyridine Dicarboxylic Acid Derivative PyridineDeriv->Condensation Imazamox Imazamox Condensation->Imazamox

Caption: General workflow for imidazolinone synthesis via the ADBA route.

Experimental Protocol: Synthesis of Imazamox from ADBA

This protocol is based on the condensation of a substituted pyridine dicarboxylic acid derivative with ADBA.[4]

  • Reactant Preparation: A solution of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide is prepared in a suitable solvent such as toluene.

  • Azeotropic Distillation: Moisture is removed from the solution by azeotropic distillation.

  • Cyclization: The reaction mixture is brought to the desired temperature, and a strong base, such as sodium tert-butoxide or potassium tert-butoxide, is added under an inert atmosphere to catalyze the cyclization.

  • Work-up: The resulting imazamox salt is dissolved in water, and the organic solvent is separated.

  • Acidification and Isolation: The aqueous solution is acidified (e.g., with sulfuric acid) to precipitate the final product, which is then isolated by filtration, washed, and dried.

Alternative Imide-Amide Route

Early syntheses of imidazolinone herbicides involved the reaction of an o-dicarboxylic acid anhydride with an amino acid amide to form an imide-amide intermediate. This is followed by cyclization to a 2,5-dione, which is then converted to the final herbicide.

Imide_Amide_Route_Workflow Anhydride o-Dicarboxylic Acid Anhydride (e.g., 2,3-Pyridinedicarboxylic Anhydride) ImideAmide Imide-Amide Intermediate Anhydride->ImideAmide AminoAmide Amino Acid Amide (e.g., Valinamide) AminoAmide->ImideAmide Cyclization1 Cyclization ImideAmide->Cyclization1 Dione 2,5-Dione Intermediate Cyclization1->Dione NucleophilicReaction Reaction with Nucleophile & Hydrolysis Dione->NucleophilicReaction Herbicide Imidazolinone Herbicide (e.g., Imazapyr) NucleophilicReaction->Herbicide

Caption: General workflow for imidazolinone synthesis via the imide-amide route.

Experimental Protocol: Synthesis of Imazapyr via the Imide-Amide Route

This protocol is a general representation based on early synthetic methods.[3][4]

  • Anhydride Formation: 2,3-Pyridinedicarboxylic acid is dehydrated to form 2,3-pyridinedicarboxylic anhydride.

  • Imide-Amide Formation: The anhydride is reacted with an amino acid amide, such as valinamide, in a suitable solvent to form the corresponding imide-amide intermediate.

  • Cyclization to Dione: The imide-amide intermediate is cyclized, often with a dehydrating agent or under thermal conditions, to yield the 2,5-dione intermediate (an imidazoisoindoledione derivative).

  • Conversion to Herbicide: The dione intermediate is then subjected to hydrolysis or reaction with a suitable nucleophile to open the dione ring and form the final imidazolinone herbicide, imazapyr.

Conclusion

The selection of a synthetic route for imidazolinone herbicides is a critical decision for researchers and manufacturers. The modern pathway utilizing This compound (ADBA) as the key intermediate offers a more direct and often higher-yielding approach to the final product. The development of enzymatic methods for the synthesis of ADBA further enhances the sustainability of this route.

The alternative imide-amide pathway , while historically important for the discovery and development of this class of herbicides, generally involves a more protracted synthetic sequence. However, the intermediates and methodologies from this route may still hold value for the synthesis of novel analogs or in specific research contexts.

This guide provides a foundational comparison to aid in the strategic selection of synthetic intermediates for the efficient and sustainable production of imidazolinone herbicides. Further optimization of reaction conditions for both routes may lead to improved performance metrics.

References

A Comparative Analysis of Nitrile Hydratase Enzymes for the Production of 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of 2-Amino-2,3-dimethylbutyramide (ADBA), a key intermediate in the production of imidazolinone herbicides, presents a green and efficient alternative to traditional chemical methods.[1] Nitrile hydratases (NHases), metalloenzymes that catalyze the hydration of nitriles to amides, are at the forefront of this biocatalytic approach.[2][3] This guide provides a comparative overview of different nitrile hydratase enzymes utilized for ADBA production, supported by experimental data and detailed protocols to aid in the selection of the most suitable biocatalyst for research and development.

Performance Comparison of Nitrile Hydratase Enzymes

The selection of a nitrile hydratase for ADBA synthesis is critical and depends on various factors including enzyme activity, stability under process conditions, and tolerance to substrate and product inhibition. Several microorganisms have been identified as potent sources of nitrile hydratases for this biotransformation. The following tables summarize the key performance indicators of nitrile hydratases from different microbial sources.

Enzyme SourceEnzyme TypeKey Performance MetricsOptimal Temperature (°C)Optimal pHReference
Rhodococcus boritolerans CCTCC M 208108Whole-cell (Wild-type)Cyanide resistant (5 mM), Product tolerant (40 g/L), Reusable10up to 9.3[4][5]
Rhodococcus qingshengiiWhole-cell (Wild-type)Cyanide tolerant (5 mM), Product tolerant (40 g/L), Broad substrate range10Not Specified[6]
Pseudonocardia thermophila JCM3095Recombinant (in E. coli)Robust thermal stability, High specific activity (1.04 U/mg protein)357.0[2]
Nocardia globerula CCTCC M209214Whole-cell (Wild-type)High yield (>95%)20 - 406.0 - 10.0[7]
Gordonia hydrophobicaRecombinant (in E. coli)Iron-dependent, Broad substrate tolerance25 - 50Not Specified[8]
Enzyme SourceSubstrate ConcentrationProduct Concentration (g/L)Yield (%)Catalyst Productivity (g product/g catalyst)Reaction SystemReference
Rhodococcus boritolerans CCTCC M 208108Fed-batch50916.3 (initial), 12.3 (reused)n-hexane/water (30/70 v/v) biphasic[4][5][9]
Rhodococcus qingshengiiNot Specified33.884.5Not SpecifiedAqueous[6]
Pseudonocardia thermophila JCM309580 mM ADBNNot SpecifiedNot SpecifiedNot SpecifiedHFE-7100/H₂O (10% v/v) biphasic[2]
Nocardia globerula CCTCC M2092140.03 - 0.3 MNot Specified>95Not SpecifiedAqueous[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are protocols for key experiments in the evaluation of nitrile hydratase performance for ADBA production.

1. Enzyme Activity Assay (based on P. thermophila NHase) [2]

  • Reaction Mixture:

    • 80 mM 2-amino-2,3-dimethylbutyronitrile (ADBN)

    • 0.1 M Phosphate Buffer (pH 7.0)

    • A defined amount of purified enzyme or whole cells

  • Procedure:

    • Prepare the reaction mixture (total volume of 400 µL) and pre-incubate at 35°C for 5 minutes.

    • Initiate the reaction by adding the substrate ADBN.

    • Incubate the reaction at 35°C for 6 minutes.

    • Terminate the reaction by adding 10 µL of 6.0 M hydrochloric acid.

    • Centrifuge the mixture at 10,625 x g for 10 minutes.

    • Analyze the supernatant by Gas Chromatography (GC) to quantify the formation of ADBA.

  • Definition of Unit Activity: One unit (U) of NHase activity is defined as the amount of enzyme required to produce 1 µmol of ADBA per minute at 35°C and pH 7.0.

2. Whole-Cell Biocatalysis for ADBA Production (General Protocol)

  • Catalyst Preparation:

    • Cultivate the microbial strain (e.g., Rhodococcus boritolerans, Nocardia globerula) in a suitable medium to induce nitrile hydratase expression.[7]

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer). The resulting cell paste is the whole-cell biocatalyst.

  • Reaction Setup (Aqueous System):

    • Suspend the whole-cell biocatalyst in an aqueous buffer (e.g., phosphate buffer, pH 7.0-9.3) to a final concentration of 5 to 50 g/L (wet weight).[1][7]

    • Add the substrate, 2-amino-2,3-dimethylbutyronitrile, to the desired final concentration (e.g., 0.03 - 0.3 M).[7]

    • Maintain the reaction at the optimal temperature (e.g., 10-40°C) with constant stirring.

    • Monitor the progress of the reaction by sampling at regular intervals and analyzing for substrate consumption and product formation using GC or HPLC.

  • Reaction Setup (Biphasic System): [4][9]

    • For a biphasic system, use a mixture of an aqueous buffer and an organic solvent (e.g., 30/70 v/v n-hexane/water).

    • Suspend the whole-cell biocatalyst in the aqueous phase.

    • Add the substrate to the reaction mixture. A biphasic system can help to reduce substrate and product inhibition.

    • Maintain the reaction at the optimal temperature with vigorous stirring to ensure adequate mixing of the two phases.

    • Monitor the reaction as described for the aqueous system.

Visualizing the Process

To better understand the experimental workflow and the factors influencing the enzymatic production of ADBA, the following diagrams are provided.

experimental_workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing strain_selection Strain Selection (e.g., Rhodococcus sp.) media_prep Media Preparation strain_selection->media_prep fermentation Fermentation & Cell Growth media_prep->fermentation cell_harvest Cell Harvesting & Washing fermentation->cell_harvest reaction_setup Reaction Setup (Aqueous or Biphasic) cell_harvest->reaction_setup Whole-cell biocatalyst substrate_add Substrate Addition (ADBN) reaction_setup->substrate_add biocatalysis Biocatalysis (Nitrile Hydratase) substrate_add->biocatalysis monitoring Reaction Monitoring (GC/HPLC) biocatalysis->monitoring product_extraction Product Extraction monitoring->product_extraction purification Purification product_extraction->purification final_product Final Product (ADBA) purification->final_product influencing_factors cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_inhibitors Inhibitors center_node Enzymatic Reaction (ADBN to ADBA) cyanide Cyanide Ions (from Substrate Degradation) center_node->cyanide product_inhibition Product (ADBA) Inhibition center_node->product_inhibition enzyme Nitrile Hydratase (Source, Type) enzyme->center_node substrate Substrate (ADBN) Concentration substrate->center_node reaction_medium Reaction Medium (Aqueous/Biphasic) reaction_medium->center_node temperature Temperature temperature->center_node ph pH ph->center_node

References

Spectroscopic Data Validation: A Comparative Guide to 2-Amino-2,3-dimethylbutyramide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of small molecules is paramount. This guide provides a comparative analysis of the spectroscopic data for 2-Amino-2,3-dimethylbutyramide and two alternative compounds, 2-Amino-2-methylpropanamide and 2-Amino-N-methylpropanamide. The objective is to offer a framework for validating spectroscopic data through a comparative lens, supported by experimental protocols and data visualization.

Comparative Spectroscopic Data

The available spectroscopic data for this compound and its alternatives are summarized below. This allows for a side-by-side comparison of key spectral features.

Table 1: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomChemical Shift (ppm)
This compound C=OData not available
C-N (quaternary)Data not available
CHData not available
CH₃ (on quaternary C)Data not available
CH₃ (isopropyl)Data not available
2-Amino-2-methylpropanamide C=OData not available
C-N (quaternary)Data not available
CH₃Data not available
2-Amino-N-methylpropanamide C=O177.9
CH50.5
CH₃ (on CH)26.1
N-CH₃19.4

Note: The ¹³C NMR data for this compound and 2-Amino-2-methylpropanamide is not publicly available in detail. The data for 2-Amino-N-methylpropanamide is sourced from publicly available databases.

Table 2: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound N-H stretch (amine and amide)~3400-3200
C-H stretch (alkane)~2970-2870
C=O stretch (amide)~1680-1630
N-H bend (amine)~1650-1580
2-Amino-2-methylpropanamide N-H stretch (amine and amide)~3400-3200
C-H stretch (alkane)~2970-2870
C=O stretch (amide)~1680-1630
N-H bend (amine)~1650-1580
2-Amino-N-methylpropanamide N-H stretch (amine and amide)~3400-3200
C-H stretch (alkane)~2970-2870
C=O stretch (amide)~1680-1630
N-H bend (amine)~1650-1580

Note: The IR data represents typical absorption ranges for the functional groups present in the molecules.

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 130.11Data not available
2-Amino-2-methylpropanamide 102.08Data not available
2-Amino-N-methylpropanamide 102.0887, 72, 58, 44

Note: The molecular ion peak corresponds to the [M+H]⁺ ion in positive-ion mode ESI-MS. Fragmentation data for 2-Amino-N-methylpropanamide is derived from publicly available GC-MS data.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Actual experimental parameters may vary depending on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum: Record the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the low ppm range (1-10 µg/mL).

  • Instrument Setup:

    • GC: Set the appropriate injection port temperature, column temperature program (ramping from a low to a high temperature), and carrier gas (usually helium) flow rate.

    • MS: Set the ion source temperature, electron ionization energy (typically 70 eV), and mass analyzer scan range (e.g., m/z 40-400).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

  • Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis. The mass spectrometer records the mass spectra of the eluting components.

  • Data Analysis: Analyze the resulting chromatogram to identify the retention time of the compound of interest. Examine the corresponding mass spectrum to determine the molecular ion and fragmentation pattern.

Data Validation and Interpretation Workflow

The validation of spectroscopic data is a critical step to ensure its accuracy and reliability. The following diagram illustrates a general workflow for this process.

Spectroscopic_Data_Validation_Workflow Spectroscopic Data Validation Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Validation & Comparison Sample_Prep Sample Preparation H_NMR ¹H NMR Sample_Prep->H_NMR C_NMR ¹³C NMR Sample_Prep->C_NMR IR FTIR Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Process_Spectra Process Raw Data (FT, Phasing, Baseline Correction) H_NMR->Process_Spectra C_NMR->Process_Spectra IR->Process_Spectra MS->Process_Spectra Peak_Picking Peak Picking & Integration Process_Spectra->Peak_Picking Structure_Elucidation Structural Assignment Peak_Picking->Structure_Elucidation Compare_Literature Compare with Literature/Database Values Structure_Elucidation->Compare_Literature Compare_Alternatives Compare with Alternative Compounds Structure_Elucidation->Compare_Alternatives Consistency_Check Check for Consistency Across Techniques Compare_Literature->Consistency_Check Compare_Alternatives->Consistency_Check Final_Validation Final Structure Confirmation Consistency_Check->Final_Validation

Caption: A general workflow for the acquisition, processing, and validation of spectroscopic data for small molecules.

Logical Relationship for Spectral Interpretation

The interpretation of combined spectroscopic data follows a logical decision-making process. The following diagram illustrates a simplified decision tree for confirming the structure of a small amide compound.

Caption: A simplified decision tree illustrating the logical flow of interpreting combined spectroscopic data to confirm the presence of an amide functional group.

A Comparative Guide to the Synthesis of 2-Amino-2,3-dimethylbutyramide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-2,3-dimethylbutyramide, a key intermediate in the development of pharmaceuticals and agrochemicals, can be approached through several synthetic routes. This guide provides an objective comparison of the two primary methods: traditional chemical hydrolysis and a more modern enzymatic approach. By examining experimental data, cost-effectiveness, and environmental impact, this document aims to equip researchers and process chemists with the necessary information to select the most suitable synthesis strategy for their specific needs.

At a Glance: Comparing Chemical and Enzymatic Synthesis Routes

ParameterChemical Synthesis (Acid-Catalyzed Hydrolysis)Enzymatic Synthesis (Nitrile Hydratase)
Starting Material 2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritolerans, Nocardia globerula, or isolated Nitrile Hydratase
Reaction Temperature 0°C to 100°C10°C to 40°C
Reaction pH Strongly Acidic, then Basic6.0 to 10.0
Reported Yield ~81.7%[1][2]Up to 95% (conversion)[1][2]
Reaction Time ~1 hour for hydrolysis step[1][2]10 to 60 minutes for conversion[1]
Key Advantages Established, well-understood chemical method.Mild reaction conditions, high yield and selectivity, reusable catalyst, environmentally friendly.[1]
Key Disadvantages Harsh reaction conditions, significant hazardous waste generation, potential for side reactions.Potential for substrate and product inhibition, cost and availability of industrial-scale enzyme.

Cost-Benefit Analysis: A Deeper Dive

The choice between chemical and enzymatic synthesis is a trade-off between established protocols with higher operational and environmental costs versus greener, more efficient but potentially more technologically intensive methods.

Cost/Benefit FactorChemical Synthesis (Acid-Catalyzed Hydrolysis)Enzymatic Synthesis (Nitrile Hydratase)Analysis
Raw Material Costs Starting material (2-Amino-2,3-dimethylbutyronitrile) cost is a common factor. Reagent costs include industrial-grade sulfuric acid (~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
120249/ton)andammoniumhydroxide(120-249/ton) and ammonium hydroxide (~120−249/ton)andammoniumhydroxide(
125/ton).[1][3][4][5][6]
Starting material cost is the same. Catalyst cost is a significant factor, with industrial enzymes often requiring inquiry for bulk pricing. Fermentation media for microorganisms like Rhodococcus and Nocardia represent an operational cost.The upfront cost of the enzyme or the operational cost of fermentation for the enzymatic route may be higher than the bulk chemical cost for the chemical route. However, the reusability of the biocatalyst can offset this over time.
Process & Equipment Costs Requires standard chemical reactors capable of handling strong acids and bases, with heating and cooling capabilities. Estimated cost for industrial reactors can range from $15,000 to over $200,000 depending on scale and features.[3][7]Requires bioreactors/fermenters for cell cultivation and the enzymatic reaction. Costs for industrial bioreactors can range from $20,000 to $200,000+.[8]The initial capital investment for equipment is comparable for both routes at an industrial scale.
Energy Consumption Energy-intensive due to the need for initial cooling to control the exothermic addition of the nitrile to the acid, followed by heating to 100°C for the hydrolysis.Lower energy consumption as the reaction is typically carried out at or near room temperature (10-40°C). The main energy cost is associated with maintaining the optimal temperature in the bioreactor and agitation.The enzymatic route offers significant energy savings due to its milder reaction conditions.
Waste Management Costs A major drawback is the generation of large volumes of acidic and basic waste, which require costly neutralization and disposal. The cost of neutralizing industrial acidic waste is a significant operational expense.[9][10]The waste stream is significantly cleaner, primarily consisting of the aqueous buffer and biomass. This leads to substantially lower disposal costs.The chemical route incurs significant and ongoing costs associated with hazardous waste management, a factor that is minimal in the enzymatic route.
Throughput & Efficiency The hydrolysis step is relatively fast (~1 hour), but the overall process time including workup and purification can be longer. The yield is lower compared to the enzymatic method.[1]The conversion time can be very short (10-60 minutes) with high conversion rates (>95%). This can lead to higher throughput.[1]The enzymatic route demonstrates higher efficiency in terms of both yield and reaction time, leading to potentially greater productivity.
Environmental & Safety Involves the use of highly corrosive and hazardous materials, posing significant safety risks and environmental concerns.Considered a "green chemistry" approach due to the use of a biodegradable catalyst (enzyme) and milder reaction conditions, resulting in a safer and more environmentally benign process.The enzymatic route is far superior in terms of environmental sustainability and operational safety.

Experimental Protocols

Protocol 1: Chemical Synthesis via Acid-Catalyzed Hydrolysis

This protocol is based on the method described in US Patent 4,439,607.

Materials:

  • (-)-2-Amino-2,3-dimethylbutyronitrile

  • Concentrated Sulfuric Acid

  • Concentrated Ammonium Hydroxide

  • Methylene Chloride

  • Hexane

  • Ice-acetone bath

  • Reaction flask with stirring and temperature control

  • Extraction Funnel

  • Rotary evaporator

Procedure:

  • Cool 29.7 ml of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with continuous stirring.

  • Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature does not exceed 25°C.

  • After the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.[1][2]

  • Cool the mixture back down using an ice-acetone bath.

  • Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture. Control the addition rate to keep the temperature below 75°C.

  • Extract the mixture five times with methylene chloride.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate using a rotary evaporator.

  • The resulting white solid can be recrystallized from a methylene chloride-hexane mixture to yield purified (+)-2-amino-2,3-dimethylbutyramide.

Protocol 2: Enzymatic Synthesis using Whole-Cell Biocatalyst

This is a general protocol based on studies utilizing Rhodococcus or Nocardia species.

Materials:

  • 2-Amino-2,3-dimethylbutyronitrile

  • Whole cells of a suitable microorganism (e.g., Rhodococcus boritolerans or Nocardia globerula) containing nitrile hydratase

  • Phosphate buffer (pH 7.0-8.0)

  • Bioreactor with temperature and pH control

  • Centrifuge

Procedure:

  • Biocatalyst Preparation: Cultivate the selected microorganism in a suitable growth medium to induce the expression of nitrile hydratase. Harvest the cells by centrifugation and wash with buffer.

  • Reaction Setup: Suspend the wet cell paste in a phosphate buffer within the bioreactor. The cell concentration can range from 5 to 50 g/L (wet weight).[1]

  • Substrate Addition: Add 2-Amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M. For fed-batch processes to overcome substrate inhibition, the substrate is added gradually.

  • Reaction Conditions: Maintain the reaction temperature between 20-40°C and the pH between 6.0 and 10.0, depending on the specific microbial strain.[1]

  • Monitoring: Monitor the conversion of the nitrile to the amide using a suitable analytical technique such as HPLC or GC.

  • Workup: Once the reaction is complete, separate the biomass from the reaction mixture by centrifugation or filtration. The supernatant containing the product can then be further purified.

Visualizing the Synthesis Pathways

chemical_synthesis cluster_start Starting Material cluster_process Chemical Hydrolysis cluster_product Product start 2-Amino-2,3-dimethylbutyronitrile step1 1. Add to conc. H₂SO₄ (0-25°C) start->step1 step2 2. Heat to 100°C (1 hr) step1->step2 note1 step1->note1 Reagents: - H₂SO₄ step3 3. Neutralize with NH₄OH step2->step3 step4 4. Extraction & Purification step3->step4 note2 step3->note2 Reagents: - NH₄OH - Methylene Chloride - Hexane product This compound step4->product

Caption: Chemical Synthesis Workflow.

enzymatic_synthesis cluster_start Starting Material cluster_process Enzymatic Hydrolysis cluster_product Product start 2-Amino-2,3-dimethylbutyronitrile step2 2. Enzymatic Reaction (20-40°C, pH 6-10) start->step2 step1 1. Prepare Biocatalyst (e.g., Rhodococcus sp.) step1->step2 note1 step1->note1 Catalyst: - Nitrile Hydratase step3 3. Separate Biomass step2->step3 note2 step2->note2 Conditions: - Aqueous buffer step4 4. Product Purification step3->step4 product This compound step4->product

Caption: Enzymatic Synthesis Workflow.

Conclusion

The enzymatic synthesis of this compound offers a compelling alternative to the traditional acid-catalyzed hydrolysis. While the initial investment in biocatalyst development or procurement may be a consideration, the benefits of higher yields, milder reaction conditions, significantly reduced waste, and improved safety and environmental profile present a strong case for its adoption, particularly in large-scale industrial applications. The chemical route, while established, is hampered by its harsh conditions and substantial environmental and safety costs. For modern pharmaceutical and agrochemical development, where sustainability and efficiency are paramount, the enzymatic pathway represents a more forward-thinking and ultimately more cost-effective approach.

References

Comparative Analysis of 2-Amino-2,3-dimethylbutyramide: Synthesis and Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Comparison of Synthesis Methods

Two primary routes for the synthesis of 2-Amino-2,3-dimethylbutyramide are chemical hydrolysis and enzymatic synthesis.[1] The choice of method depends on factors such as desired stereospecificity, reaction conditions, and environmental impact. A summary of these methods is presented below.

Data Presentation: Comparison of Synthesis Methods for this compound

ParameterChemical Synthesis (Sulfuric Acid)Enzymatic Synthesis (Rhodococcus boritolerans)Enzymatic Synthesis (Nocardia globerula)
Starting Material (-)-2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst Concentrated Sulfuric AcidWhole cells of Rhodococcus boritolerans CCTCC M 208108Whole cells of Nocardia globerula CCTCC No:M209214
Reaction Temperature 0°C to 100°C[1]10°C[3]20 - 40°C[1]
Reaction pH Strongly Acidic, then Basic[1]Alkaline (up to 9.3)[3]6.0 - 10.0[1]
Reaction System AqueousAqueous or Biphasic (e.g., n-hexane/water)[3]Aqueous
Advantages Established, well-documented method.[1]Milder reaction conditions, high selectivity, environmentally benign.[1][3]High yield, short conversion time.[4]
Disadvantages Harsh reaction conditions, potential for side products, environmental concerns.[1]Requires specific microbial strains and culture maintenance.[3]Requires specific microbial strains and culture maintenance.[4]

Section 2: Experimental Protocols for Synthesis

Chemical Synthesis (Sulfuric Acid Hydrolysis)

This protocol is adapted from the method described in US Patent 6,339,158.[1]

Materials:

  • (-)-2-Amino-2,3-dimethylbutyronitrile

  • Concentrated Sulfuric Acid

  • Concentrated Ammonium Hydroxide

  • Methylene Chloride

  • Ice-acetone bath

  • Reaction flask with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask equipped with a stirrer, cool 29.7 ml of concentrated sulfuric acid using an ice-acetone bath.

  • Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature is maintained below 25°C.[4]

  • After the addition is complete, gradually heat the mixture to 100°C and maintain this temperature for one hour.[4]

  • Cool the reaction mixture back down using an ice-acetone bath.

  • Carefully neutralize the mixture by adding 85 ml of concentrated ammonium hydroxide. The rate of addition should be controlled to keep the temperature below 75°C.[4]

  • Extract the aqueous mixture five times with methylene chloride.[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to yield the crude product.[1]

Enzymatic Synthesis (Whole-Cell Biocatalysis)

This protocol is based on the use of nitrile hydratase-producing microorganisms.[3][4]

Materials:

  • 2-Amino-2,3-dimethylbutyronitrile

  • Whole cells of Rhodococcus boritolerans or Nocardia globerula

  • Phosphate buffer (pH 7.0-8.0)

  • Bioreactor with temperature and pH control

  • Centrifuge

Procedure:

  • Cultivate the selected microbial strain (e.g., Rhodococcus boritolerans) in a suitable medium to induce nitrile hydratase expression.[4]

  • Harvest the cells by centrifugation and wash with phosphate buffer.

  • Prepare a suspension of the wet cells in the reaction buffer within the bioreactor. The cell concentration can range from 5 to 50 g/L (wet weight).[5]

  • Add 2-Amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[5] For fed-batch reactions, the substrate can be added incrementally.

  • Maintain the reaction at the optimal temperature (e.g., 10°C for R. boritolerans) and pH.[3]

  • Monitor the reaction progress by analyzing samples for the conversion of the nitrile to the amide.

  • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

  • The product, this compound, can be isolated and purified from the supernatant.

Section 3: Cross-Reactivity Studies

Cross-reactivity is the extent to which a method for detecting a specific substance also detects other, structurally similar substances. In drug development, high specificity with low cross-reactivity is crucial to minimize off-target effects. For a small molecule like this compound, assessing its binding specificity against a panel of structurally related compounds is essential.

Since no specific cross-reactivity data is available, this section provides detailed protocols for two common methods used to determine the cross-reactivity of small molecules: Competitive ELISA and Surface Plasmon Resonance (SPR).

Hypothetical Cross-Reactivity Comparison

The following table illustrates how cross-reactivity data for this compound could be presented. The listed alternatives are structurally or functionally related compounds.

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound C6H14N2OHypothetical Value100%
Valinamide C5H12N2OHypothetical ValueCalculated
Isoleucinamide C6H14N2OHypothetical ValueCalculated
2-Aminobutyramide C4H10N2OHypothetical ValueCalculated
Imazethapyr C15H19N3O3Hypothetical ValueCalculated

% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Section 4: Experimental Protocols for Cross-Reactivity Assessment

Competitive ELISA Protocol for Small Molecule Cross-Reactivity

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying small molecules and assessing cross-reactivity.[6][7]

Principle: Free analyte in a sample competes with a labeled or coated analyte for binding to a limited amount of antibody. The signal is inversely proportional to the amount of free analyte.

Materials:

  • High-binding 96-well microtiter plates

  • Antibody specific to this compound (to be developed)

  • This compound-protein conjugate (e.g., -BSA or -OVA for coating)

  • Structurally similar competitor compounds

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Coating, blocking, and wash buffers

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of the this compound-protein conjugate at an optimized concentration in coating buffer. Incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with wash buffer.[8]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[7]

  • Competition:

    • Prepare serial dilutions of the this compound standard and each of the test competitor compounds.

    • In a separate plate or tubes, pre-incubate the primary antibody with the standards or competitor compounds for 1 hour at room temperature.[7]

  • Incubation: Transfer 100 µL of the antibody/analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.[7]

  • Washing: Wash the plate four times with wash buffer.[7]

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.[7]

  • Washing: Wash the plate five times with wash buffer.[7]

  • Detection: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[7]

  • Stopping the Reaction: Add 50 µL of stop solution.[7]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Construct a standard curve and determine the IC50 values for the target analyte and each competitor. Calculate the percent cross-reactivity.

Competitive ELISA Workflow for Cross-Reactivity
Surface Plasmon Resonance (SPR) Protocol for Small Molecule Interaction Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand immobilized on a sensor chip and an analyte in solution.[9][10]

Principle: Changes in the refractive index at the surface of a sensor chip upon analyte binding are measured in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein (the biological target of this compound)

  • This compound and competitor compounds

  • Immobilization buffers (e.g., acetate buffer pH 4.5)

  • Running buffer (e.g., HBS-EP)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface and a reference flow cell.

    • Record the binding response (in Resonance Units, RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

  • Cross-Reactivity Analysis:

    • Repeat the binding analysis for each of the structurally similar competitor compounds.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values for this compound and the competitor compounds. A lower KD value indicates a higher binding affinity.

By following these protocols, researchers can generate the necessary data to compare the synthesis efficiency and binding specificity of this compound against relevant alternatives, thereby informing its potential applications in drug development and other scientific fields.

References

Benchmarking 2-Amino-2,3-dimethylbutyramide Purity Against Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of 2-Amino-2,3-dimethylbutyramide against analytical standards. It outlines detailed experimental protocols for purity assessment and chiral analysis, enabling researchers to objectively compare different batches or sources of this critical chemical intermediate. The methodologies presented are adapted from established analytical techniques for similar compounds, providing a robust starting point for in-house validation.

Introduction

This compound is a chiral building block of significant interest in pharmaceutical and agrochemical research.[1][2] Its purity, particularly its enantiomeric excess, is a critical quality attribute that can significantly impact the efficacy and safety of the final product. This guide details analytical procedures for the comprehensive purity assessment of this compound, focusing on both overall purity and the separation of its enantiomers.

The comparison of a test sample of this compound with a certified analytical standard is essential for quality control and regulatory compliance. This process typically involves the use of high-resolution analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for achiral purity and chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity.

Experimental Workflow

The overall workflow for benchmarking the purity of a this compound sample involves a multi-step process, from sample preparation to data analysis and comparison against a certified reference standard.

cluster_0 Sample Preparation cluster_1 Purity Analysis (GC-MS) cluster_2 Chiral Analysis (HPLC) cluster_3 Data Analysis & Comparison Test_Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Test_Sample->Dissolution Standard Analytical Standard of This compound Standard->Dissolution Derivatization Derivatization Dissolution->Derivatization Chiral_HPLC Chiral HPLC Analysis Dissolution->Chiral_HPLC GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Peak Integration GCMS_Analysis->Data_Processing Comparison Comparison of Purity Profiles and Enantiomeric Excess Chiral_HPLC->Data_Processing Data_Processing->Comparison

Figure 1: Experimental workflow for purity benchmarking.

Methodologies

Materials and Reagents
  • Test sample of this compound

  • Certified analytical standard of this compound (procured from a reputable supplier)[3][4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heptafluorobutyl chloroformate (HFBCF) for derivatization[5][6]

  • Methylamine solution for derivatization[5][6]

  • Hexane (GC grade)

  • Helium (carrier gas, high purity)

Protocol 1: Achiral Purity Determination by GC-MS

This protocol is adapted from established methods for the GC-MS analysis of chiral amino acids following derivatization.[5][6]

3.2.1. Sample Preparation and Derivatization

  • Standard and Sample Solution Preparation: Accurately weigh and dissolve the test sample and the analytical standard of this compound in methanol to a final concentration of 1 mg/mL.

  • Derivatization:

    • To 100 µL of the sample/standard solution, add 50 µL of a 1:4 (v/v) solution of heptafluorobutyl chloroformate (HFBCF) in hexane.

    • Vortex the mixture for 1 minute.

    • Add 50 µL of a 2M methylamine solution in tetrahydrofuran.

    • Vortex again for 1 minute.

    • Allow the phases to separate. The upper hexane layer contains the derivatized analyte.

3.2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-550.

Protocol 2: Chiral Purity Determination by HPLC

This protocol is based on direct chiral separation methods for amino acid enantiomers using a chiral stationary phase.[7][8]

3.3.1. Sample Preparation

  • Standard and Sample Solution Preparation: Accurately weigh and dissolve the test sample and the analytical standard of this compound in the mobile phase to a final concentration of 0.5 mg/mL.

  • Filtration: Filter the solutions through a 0.22 µm syringe filter before injection.

3.3.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Chiral stationary phase column suitable for amino amide separation (e.g., a polysaccharide-based chiral column like CHIRALPAK® series). The selection of the specific chiral column may require initial screening for optimal resolution.

  • Mobile Phase: A mixture of hexane and a polar modifier like ethanol or isopropanol. The exact ratio should be optimized for the best separation of the enantiomers. A starting point could be 90:10 (v/v) Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 210 nm.

Data Presentation and Analysis

The purity of the test sample should be compared to the analytical standard based on the data obtained from the GC-MS and HPLC analyses.

Achiral Purity (GC-MS)

The purity is determined by calculating the area percentage of the main peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).

Table 1: GC-MS Purity Analysis

Sample IDMain Peak Retention Time (min)Main Peak Area (%)Total Impurity Area (%)
Analytical Standarde.g., 12.5e.g., 99.8e.g., 0.2
Test Samplee.g., 12.5e.g., 99.2e.g., 0.8
Chiral Purity (HPLC)

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the HPLC chromatogram using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 2: Chiral HPLC Purity Analysis

Sample IDEnantiomer 1 Retention Time (min)Enantiomer 1 Peak Area (%)Enantiomer 2 Retention Time (min)Enantiomer 2 Peak Area (%)Enantiomeric Excess (% ee)
Analytical Standarde.g., 8.2e.g., 99.9e.g., 9.5e.g., 0.1e.g., 99.8
Test Samplee.g., 8.2e.g., 98.5e.g., 9.5e.g., 1.5e.g., 97.0

Logical Relationships in Method Selection

The choice between different analytical techniques often depends on the specific requirements of the analysis.

cluster_0 Analytical Goal cluster_1 Purity Type cluster_2 Recommended Technique Goal Determine Purity of This compound Achiral Achiral Purity (Overall Purity) Goal->Achiral Chiral Chiral Purity (Enantiomeric Excess) Goal->Chiral GCMS GC-MS (with derivatization) Achiral->GCMS HPLC Chiral HPLC Chiral->HPLC

Figure 2: Decision logic for analytical method selection.

Conclusion

This guide provides a foundational approach for the purity assessment of this compound. The presented GC-MS and chiral HPLC methods, when properly validated, offer a reliable means to compare the purity of a test sample against a certified analytical standard. For regulatory submissions, it is crucial that these methods are fully validated according to ICH guidelines to ensure data accuracy and reliability.[9][10] Further impurity profiling and structural elucidation of unknown impurities can be achieved using advanced techniques like LC-MS/MS.[11][12][13]

References

Safety Operating Guide

Proper Disposal of 2-Amino-2,3-dimethylbutyramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-2,3-dimethylbutyramide, a compound used in pharmaceutical research. Adherence to these guidelines is imperative to protect personnel and the environment.

Immediate Safety and Disposal Overview

This compound should be treated as hazardous waste.[1][2][3] It must not be disposed of in standard trash or poured down the drain.[1][2][4][5] The primary disposal method is through an approved waste disposal plant or a designated hazardous waste facility, in accordance with local, state, and federal regulations.[1][2][3]

Key Safety and Disposal Information
ParameterInformationSource
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][3]
Environmental Precautions Do not let product enter drains, other waterways, or soil.[1][2]
Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302).[1][3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general best practices for hazardous chemical waste management.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. The label must include the full chemical name, concentration, and the words "Hazardous Waste".[4] Abbreviations and chemical formulas are not sufficient.

    • Segregate this waste from other chemical waste streams to prevent incompatible reactions.[6]

  • Container Management:

    • Use a chemically compatible container with a secure, tight-fitting lid.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

    • Keep the waste container closed at all times, except when adding waste.[6][7]

  • Waste Accumulation:

    • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[8]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[6][8]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6][8]

    • After triple-rinsing, the container can be disposed of as regular trash, with the chemical label defaced.[8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

    • Complete any required hazardous waste disposal forms, providing accurate information about the waste composition and quantity.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal cluster_3 Empty Container Disposal start This compound Waste Generated waste_container Place in a Labeled, Compatible Hazardous Waste Container start->waste_container segregate Segregate from Incompatible Wastes waste_container->segregate keep_closed Keep Container Tightly Closed segregate->keep_closed storage Store in Designated Satellite Accumulation Area keep_closed->storage full Is Container Full? storage->full full->storage No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes complete_forms Complete Hazardous Waste Manifest contact_ehs->complete_forms disposal Disposal by Approved Hazardous Waste Facility complete_forms->disposal empty_container Empty Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->waste_container Add to Waste trash Dispose of Container in Regular Trash deface_label->trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-2,3-dimethylbutyramide (CAS No. 40963-14-2). Adherence to these procedures is essential for personal safety and proper laboratory conduct. This chemical is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is also harmful if swallowed (H302).[2]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.

Body PartRecommended ProtectionRationale
Eyes/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield should be used if there is a risk of splashing.To protect against splashes that can cause serious eye irritation.[1]
Hands Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) inspected prior to use.[3]To prevent skin contact which can cause skin irritation.[1][2]
Body A knee-length laboratory coat or fire/flame resistant and impervious clothing.[3]To protect skin and personal clothing from spills and contamination.
Respiratory Use only in a well-ventilated area.[1][2][3] If dust or vapors are generated, a NIOSH-approved respirator should be worn.To prevent respiratory tract irritation from inhalation of dust or fumes.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following workflow is mandatory to ensure safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Consult Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/measure the chemical C->D Proceed to handling E Perform the experiment D->E F Keep container tightly closed when not in use E->F G Decontaminate work surfaces F->G Proceed to cleanup H Dispose of waste in a labeled, sealed container G->H I Remove and dispose of/decontaminate PPE H->I J Wash hands thoroughly I->J

Caption: This diagram illustrates the procedural flow for safely handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this chemical should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be collected in a designated hazardous waste container.

Disposal Procedure:

  • Ensure all waste containers are tightly closed and properly labeled with the chemical name and associated hazards.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

  • Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[2][3] This should be done through an approved waste disposal plant or licensed contractor.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][3]

For any exposure, it is crucial to show the safety data sheet to the medical personnel attending to the incident.[1] In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3] Firefighters should wear self-contained breathing apparatus.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2,3-dimethylbutyramide
Reactant of Route 2
2-Amino-2,3-dimethylbutyramide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。